molecular formula C28H36N2O4 B12426106 D-Phenylalanyl-d5 Nateglinide

D-Phenylalanyl-d5 Nateglinide

Cat. No.: B12426106
M. Wt: 469.6 g/mol
InChI Key: XMXSUTQQSCOJBE-ZUPGPTRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Phenylalanyl-d5 Nateglinide (CAS 1356354-42-1) is a chemically synthesized, deuterium-labeled stable isotope of a D-Phenylalanyl Nateglinide derivative. With a molecular formula of C28H31D5N2O4 and a molecular weight of 469.63 g/mol, this compound serves as a critical internal standard in quantitative bioanalytical methods, particularly LC-MS and GC-MS, for the precise and accurate measurement of drug and metabolite concentrations in biological matrices during pharmacokinetic and metabolism studies . The parent compound, Nateglinide, is a well-characterized, rapid-acting insulinotropic agent used in the management of type 2 diabetes mellitus . Its primary mechanism of action involves binding to the sulfonylurea receptor on pancreatic beta-cells, leading to the inhibition of ATP-sensitive potassium (K ATP ) channels . This action results in membrane depolarization, calcium influx, and a subsequent rapid but short-lived release of insulin. This profile is particularly effective for controlling post-prandial hyperglycemia . The unique pharmacodynamics of Nateglinide are defined by a very fast onset and a quick reversal of action at the K ATP channel, which helps to restore early-phase insulin secretion and minimizes the risk of prolonged hypoglycemia . As a research tool, D-Phenylalanyl-d5 Nateglinide is invaluable for investigating the complex pharmacokinetics, metabolic pathways, and disposition of nateglinide-based compounds. Its use ensures high specificity and sensitivity in assays, facilitating reliable data for drug development research. This product is intended for research and development applications exclusively and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36N2O4

Molecular Weight

469.6 g/mol

IUPAC Name

(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D

InChI Key

XMXSUTQQSCOJBE-ZUPGPTRHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCC(CC3)C(C)C)[2H])[2H]

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Identification of Nateglinide Metabolites Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nateglinide, an amino acid derivative, is a potent, short-acting insulin secretagogue used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is centered on the rapid stimulation of insulin secretion from pancreatic β-cells, which helps to control postprandial glucose excursions.[1] Like all xenobiotics, nateglinide undergoes extensive metabolism in the body, a process critical to its efficacy and safety profile. Understanding the metabolic fate of nateglinide is not merely an academic exercise; it is a regulatory imperative and a cornerstone of drug development.[3][4][5][6] The identification and characterization of drug metabolites are crucial for assessing potential pharmacologically active or toxic species, understanding drug-drug interactions, and ensuring the safety of the therapeutic agent.[6][7]

Stable isotope labeling, in conjunction with modern analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful and precise approach to unraveling complex metabolic pathways.[8][9][10] This guide provides a comprehensive, in-depth technical overview of the principles and methodologies for identifying nateglinide metabolites using stable isotopes, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Metabolic Landscape of Nateglinide

Before delving into the "how," it is essential to understand the "what." Nateglinide is extensively metabolized, primarily through oxidative modifications of its isopropyl group and glucuronic acid conjugation of the carboxylic acid moiety.[11][12] The major metabolic pathways involve hydroxylation, leading to the formation of monohydroxylated and diol-containing isomers.[11] The primary metabolite in both plasma and urine results from the hydroxylation of the methine carbon of the isopropyl group.[11] The metabolism of nateglinide is principally mediated by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[13]

The complexity of these transformations, including the potential for diastereoisomer formation, necessitates robust analytical strategies for unambiguous identification.[11] This is where the strategic application of stable isotopes becomes invaluable.

Core Principles of Stable Isotope Labeling in Metabolite Identification

The fundamental principle behind using stable isotopes (e.g., ¹³C, ¹⁵N, ²H) in metabolite identification is the creation of a unique mass signature.[8][14] By introducing a known mass shift into the parent drug molecule, its metabolites can be readily distinguished from endogenous compounds and background noise in complex biological matrices.[8][10] This "isotope peak shift" approach is a cornerstone of modern drug metabolism studies.[8]

Why Stable Isotopes?

The use of stable isotopes offers significant advantages over traditional radioisotopes (e.g., ¹⁴C):

  • Safety: Stable isotopes are non-radioactive, eliminating the need for specialized handling and disposal protocols.

  • No Alteration of Physicochemical Properties: The incorporation of stable isotopes results in a negligible change to the molecule's chemical and physical properties, ensuring that its metabolic fate mirrors that of the unlabeled drug.

  • Enhanced Analytical Specificity: Mass spectrometry can easily differentiate between the labeled and unlabeled compounds and their respective metabolites based on their mass-to-charge ratios (m/z).[9]

Strategic Isotope Labeling of Nateglinide

The choice of isotope and labeling position is a critical experimental decision. For nateglinide, a combination of ¹³C and ¹⁵N labeling is often employed.[15][16]

  • ¹³C Labeling: Incorporating ¹³C atoms into the core structure of nateglinide, for instance, in the cyclohexyl or phenyl ring, provides a robust label that is unlikely to be lost during metabolism.[17]

  • ¹⁵N Labeling: The nitrogen atom in the phenylalanine moiety is another excellent site for isotopic labeling.

A common strategy is to synthesize a 1:1 mixture of the unlabeled ("cold") and labeled ("hot") nateglinide. When analyzed by mass spectrometry, this results in a characteristic "doublet" signal for the parent drug and all its metabolites, separated by the mass difference corresponding to the number of incorporated stable isotopes. This doublet signature is a powerful tool for rapidly identifying drug-related peaks in a complex chromatogram.

Experimental Workflow for Nateglinide Metabolite Identification

The identification of nateglinide metabolites is a multi-step process that integrates in vitro and in vivo studies with advanced analytical techniques.

Sources

Technical Guide: Degradation Pathways & Stability Profiling of Nateglinide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways, stress testing protocols, and analytical strategies for Nateglinide.

Executive Summary

Nateglinide (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine) is a meglitinide-class insulin secretagogue.[1][2][3][4] Its chemical stability is dictated by three primary structural features: a labile amide linkage , a carboxylic acid moiety susceptible to decarboxylation or esterification, and two chiral centers prone to epimerization.[2]

While Nateglinide exhibits robust stability under photolytic and thermal conditions in the solid state, it shows significant sensitivity to hydrolytic stress (acidic/alkaline) and oxidative environments in solution.[2] This guide provides a mechanistic breakdown of these pathways to support impurity profiling and analytical method development in compliance with ICH Q1A(R2).

Molecular Vulnerability Analysis

Understanding the parent molecule's structure is a prerequisite for predicting degradation.[2]

Structural FeatureVulnerabilityPotential Degradants
Amide Bond Hydrolytic cleavage (Acid/Base catalyzed)D-Phenylalanine, trans-4-isopropylcyclohexanecarboxylic acid
Chiral Centers Stereochemical Inversion (Epimerization)L-Phenylalanine analog (Impurity B), cis-isomer
Carboxylic Acid Decarboxylation & EsterificationDecarboxylated Nateglinide, Methyl/Ethyl esters (if alcohol present)
Isopropyl Group Radical OxidationHydroxylated derivatives (tertiary carbon attack)

Forced Degradation Protocols (Stress Testing)

To generate relevant degradation products (DPs) for method validation, the following "stress test" protocols are recommended. These conditions are designed to achieve 5–20% degradation.

Hydrolytic Stress (Acid/Base)[2]
  • Objective: Induce amide bond cleavage and potential racemization.

  • Acid Protocol: Dissolve Nateglinide (1 mg/mL) in 0.1 M - 1.0 M HCl . Reflux at 80°C for 4–8 hours .

  • Base Protocol: Dissolve Nateglinide (1 mg/mL) in 0.1 M - 1.0 M NaOH . Reflux at 80°C for 4–8 hours .

  • Neutral Protocol: Reflux in water at 80°C for 12–24 hours .

  • Note: Nateglinide is generally more labile under alkaline conditions than acidic conditions.[2]

Oxidative Stress[2]
  • Objective: Simulate radical attack on the isopropyl methine proton or the aromatic ring.

  • Protocol: Dissolve Nateglinide (1 mg/mL) in 3% - 30% H₂O₂ . Store at ambient temperature (25°C) for 24 hours .

  • Caution: High concentrations (30%) may destroy the chromophore; start with 3% to observe primary oxidative degradants.[2]

Thermal & Photolytic Stress (Solid State)[2]
  • Thermal: Expose solid drug substance to 105°C for 48 hours or 50°C for 30 days .

  • Photolytic: Expose to 1.2 million lux hours and 200 Wh/m² UV (ICH Q1B standard).[2]

Degradation Pathways & Mechanistic Insight

The following section details the specific chemical transformations Nateglinide undergoes.

Pathway A: Hydrolytic Cleavage (Amide Hydrolysis)

The most dominant pathway.[2] Under acidic or alkaline conditions, the amide bond connecting the cyclohexane ring and the phenylalanine moiety cleaves.

  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon of the amide.

  • Products:

    • D-Phenylalanine (DP-I): The amino acid portion.[1][2]

    • trans-4-isopropylcyclohexanecarboxylic acid (Impurity A): The acid portion.[1][5]

Pathway B: Decarboxylation (Thermal/Oxidative)

Under harsh thermal stress or specific oxidative conditions, the free carboxylic acid on the phenylalanine moiety can undergo decarboxylation.[2]

  • Product: 4-isopropyl-N-phenethylcyclohexanecarboxamide (Often referred to as DP-II in literature).[2]

  • Mechanism: Loss of CO₂ from the terminal carboxylic acid, resulting in a phenethyl amine derivative.

Pathway C: Stereochemical Inversion (Isomerization)

Nateglinide is the D-enantiomer (R-configuration).[2] Stress conditions, particularly basic pH or high heat, can induce proton exchange at the chiral center alpha to the carboxylic acid.[2]

  • Product: N-(trans-4-isopropylcyclohexanecarbonyl)-L-phenylalanine (Impurity B).[5]

  • Significance: This is a critical quality attribute (CQA) as the L-isomer is pharmacologically inactive.

Pathway D: Oxidative Modification

Radical oxidation targets the tertiary carbon of the isopropyl group.

  • Product: Hydroxylated Nateglinide derivatives (similar to metabolic product M1).[2][6]

Visualized Degradation Scheme

The following diagram maps the parent molecule to its primary degradation products.[2]

Nateglinide_Degradation NTG Nateglinide (Parent API) Hydrolysis Amide Bond Hydrolysis (Acid/Base/Heat) NTG->Hydrolysis Decarb_Step Decarboxylation (-CO2) NTG->Decarb_Step Isom_Step Chiral Inversion (Basic pH/Heat) NTG->Isom_Step Ox_Step Oxidation (Peroxide) NTG->Ox_Step Impurity_A Impurity A (trans-4-isopropylcyclohexanecarboxylic acid) Hydrolysis->Impurity_A DP_I DP-I (D-Phenylalanine) Hydrolysis->DP_I DP_II DP-II (4-isopropyl-N-phenethyl cyclohexanecarboxamide) Decarb_Step->DP_II Impurity_B Impurity B (L-Phenylalanine Analog) Isom_Step->Impurity_B DP_III DP-III (Hydroxylated/Oxidized Variants) Ox_Step->DP_III

Figure 1: Mechanistic degradation map of Nateglinide showing hydrolysis, decarboxylation, and isomerization pathways.[2]

Analytical Strategy & Validation

To accurately detect and quantify these degradants, a specific stability-indicating method (SIAM) is required.[2] Standard HPLC-UV is sufficient for routine control, but LC-MS is necessary for structural elucidation during development.

Chromatographic Conditions (HPLC)

This protocol separates the parent from the critical cis-isomer and hydrolysis products.[2]

ParameterSpecification
Column C18 (e.g., Phenomenex Luna or Agilent Zorbax), 250 x 4.6 mm, 5 µm
Mobile Phase A 10-20 mM Ammonium Acetate Buffer (pH 4.0 - 4.[2]5)
Mobile Phase B Acetonitrile : Methanol (Mix)
Elution Mode Isocratic or Gradient (Isocratic often sufficient for main impurities)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Critical: Nateglinide has weak absorbance; 210 nm maximizes sensitivity for the carbonyl/amide)
Column Temp 25°C - 30°C
Mass Spectrometry (LC-MS) Setup

For identifying unknown impurities (e.g., DP-II or oxidative degradants):

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ESI) .

  • Key Ions:

    • Nateglinide [M+H]+: m/z 318.[2]

    • Impurity A (Acid): m/z 171 (often detected in negative mode or as fragment).[2]

    • DP-II (Decarboxylated): m/z ~274.[2]

    • DP-I (Phenylalanine): m/z 166.[2]

Critical Resolution Check

The method must demonstrate resolution (Rs > 1.5) between:

  • Nateglinide and Impurity B (L-isomer).[2]

  • Nateglinide and the cis-isomer (process impurity/degradant).[2] Note: The cis/trans separation is the most challenging aspect of this analysis and often requires strict pH control of the buffer.

References

  • Kumari, P., et al. (2022).[2][7] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences.

  • Karasakal, A. & Gürkan, Y.Y. (2022).[2][8] "Forced Degradation Studies of Nateglinide by the First-Order Derivative Spectrophotometric Method and the Density Functional Theory." Journal of Applied Spectroscopy.

  • United States Pharmacopeia (USP). "Nateglinide Monograph: Impurity Tables." USP-NF.

  • Jain, S., et al. (2011).[2] "Stability indicating HPTLC method for determination of Nateglinide in bulk and tablet dosage form." Research Journal of Pharmacy and Technology. [2]

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation.

Sources

Technical Analysis: Nateglinide vs. D-Phenylalanyl-d5 Nateglinide in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and bioanalytical distinctions between Nateglinide (the therapeutic agent) and D-Phenylalanyl-d5 Nateglinide (the stable isotope-labeled internal standard).

Executive Summary

Nateglinide is a rapid-onset oral insulinotropic agent (meglitinide class) used in the management of Type 2 Diabetes Mellitus. It functions by inhibiting ATP-sensitive potassium (


) channels in pancreatic 

-cells.[1][2][3]

D-Phenylalanyl-d5 Nateglinide (Nateglinide-d5) is a stable isotope-labeled analog of nateglinide where five hydrogen atoms on the phenyl ring of the D-phenylalanine moiety are replaced with deuterium (


). It is not  a therapeutic drug; rather, it is the "Gold Standard" Internal Standard (IS) for the quantification of nateglinide in biological matrices (plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The core difference lies in their mass-to-charge ratio (


)  and their application: one is the analyte of interest, and the other is the metrological reference that corrects for matrix effects and recovery losses.

Structural & Chemical Divergence

While both compounds share the same pharmacophore backbone, the isotopic substitution creates a distinct mass shift essential for mass spectrometric resolution.

Comparative Physicochemical Profile
FeatureNateglinide (Analyte) Nateglinide-d5 (Internal Standard)
CAS Number 105816-04-41227666-13-8
Molecular Formula


Molecular Weight 317.43 g/mol 322.46 g/mol (+5 Da)
Isotopic Label None (Natural Abundance)Phenyl ring deuteration (

)
pKa ~3.1 (Carboxylic acid)~3.1 (Negligible isotope effect)
LogP ~2.5 (Lipophilic)~2.5 (Co-elutes with analyte)
Solubility Soluble in MeOH, EtOH, DMSOSoluble in MeOH, EtOH, DMSO
Structural Fragmentation Logic

In LC-MS/MS, the "difference" is visualized through fragmentation pathways. The deuterium label is strategically placed on the phenylalanine side chain , which is a stable part of the molecule during ionization, ensuring the label is retained in the product ion.

Fragmentation Pathway (ESI+ Mode):

  • Nateglinide: Precursor (

    
     318.[2]2) 
    
    
    
    Cleavage of amide bond
    
    
    Product Ion (
    
    
    166.1)
    (Phenylalanine moiety).
  • Nateglinide-d5: Precursor (

    
     323.2) 
    
    
    
    Cleavage of amide bond
    
    
    Product Ion (
    
    
    171.1)
    (
    
    
    -Phenylalanine moiety).

Fragmentation cluster_0 Nateglinide (Analyte) cluster_1 Nateglinide-d5 (Internal Standard) Nat Precursor Ion [M+H]+ = 318.2 Frag1 Product Ion (Phenylalanine) m/z = 166.1 Nat->Frag1 Collision Induced Dissociation (CID) NatD5 Precursor Ion [M+H]+ = 323.2 FragD5 Product Ion (d5-Phenylalanine) m/z = 171.1 NatD5->FragD5 CID (+5 Da Shift)

Figure 1: MS/MS fragmentation pathway showing the conservation of the isotopic label in the product ion.

Bioanalytical Application: Why the Difference Matters

In drug development (PK/PD studies), accurate quantification is critical. Structural analogs (e.g., Repaglinide) were historically used as internal standards, but they fail to compensate for Matrix Effects perfectly because they elute at different times.

The "Co-Elution" Advantage

Nateglinide-d5 is chemically nearly identical to Nateglinide. Therefore, it exhibits:

  • Identical Retention Time: Both compounds elute from the HPLC column at the exact same moment.

  • Identical Ionization Efficiency: Any suppression or enhancement of ionization caused by plasma phospholipids affects both the drug and the IS equally.

  • Self-Correction: Because the ratio of Analyte/IS is used for quantification, the matrix effect cancels out mathematically.

LC-MS/MS Method Parameters

The following parameters are standard for a validated bioanalytical method distinguishing the two compounds.

ParameterNateglinide Nateglinide-d5
Ionization Mode ESI Positive (+)ESI Positive (+)
Precursor Ion (Q1) 318.2323.2
Product Ion (Q3) 166.1171.1
Cone Voltage ~20-30 V~20-30 V
Collision Energy ~15-20 eV~15-20 eV
Retention Time 2.5 ± 0.1 min2.5 ± 0.1 min

Experimental Protocol: Validated Quantification Workflow

Objective: Quantify Nateglinide in human plasma using Nateglinide-d5 as the Internal Standard.

Step 1: Stock Solution Preparation
  • Analyte Stock: Dissolve 10 mg Nateglinide in 10 mL Methanol (1 mg/mL).

  • IS Stock: Dissolve 1 mg Nateglinide-d5 in 10 mL Methanol (100 µg/mL). Note: d5 standards are expensive; handle with high-precision micropipettes.

Step 2: Sample Pre-treatment (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Add 20 µL of Working IS Solution (500 ng/mL Nateglinide-d5 in Acetonitrile).

  • Add 150 µL of Acetonitrile (precipitating agent).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer supernatant to LC vials.

Step 3: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% Water (containing 0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Step 4: Data Processing

Calculate the Area Ratio :



Plot this ratio against the calibration curve to determine the concentration.

Workflow cluster_mrm Orthogonal Detection Sample Biological Sample (Plasma/Serum) Spike Spike with Nateglinide-d5 (IS) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (C18 Column) Co-elution of Analyte & IS Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Chan1 Channel 1: 318.2 -> 166.1 (Analyte) MS->Chan1 Chan2 Channel 2: 323.2 -> 171.1 (IS) MS->Chan2 Calc Calculate Area Ratio (Analyte Area / IS Area) Chan1->Calc Chan2->Calc Result Final Concentration (Corrected for Matrix Effects) Calc->Result

Figure 2: Bioanalytical workflow demonstrating the integration of the d5-IS for error correction.

Synthesis and Stability Considerations

Synthesis

Nateglinide-d5 is synthesized by coupling D-Phenylalanine-d5 (where the phenyl ring is fully deuterated) with trans-4-isopropylcyclohexanecarboxylic acid .

  • Reaction Type: Amide coupling (Schotten-Baumann reaction or using coupling agents like EDC/NHS).

  • Isotopic Purity: Commercial standards typically possess >99% isotopic purity (

    
    ) to prevent "cross-talk" (signal interference) in the unlabeled channel (
    
    
    
    ).
Metabolic Stability (Deuterium Switch)

While primarily an analytical tool, deuteration can theoretically impact metabolism (Kinetic Isotope Effect). Since Nateglinide is metabolized by CYP2C9 via hydroxylation of the isopropyl group (not the phenyl ring), the


-phenyl label is metabolically stable  and does not undergo significant deuterium-protium exchange or alter the primary metabolic pathway if used in in vivo tracer studies.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311309, Nateglinide. PubChem. Available at: [Link]

  • Vasile-Ion Iancu et al. MRM transitions and MS/MS operating parameters selected for the analysis of target antidiabetics. ResearchGate.[4][5][6] Available at: [Link]

  • Kumari P, et al. Identification and characterization of degradation products of Nateglinide. International Journal of Health Sciences. Available at: [Link]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

Sources

Technical Guide: Nateglinide Stable Isotope Labeled Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overview of Nateglinide Stable Isotope Labeled Standards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine) is a rapid-onset, short-acting insulinotropic agent belonging to the meglitinide class. It functions by inhibiting ATP-sensitive potassium channels in pancreatic ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-cells. In the context of drug development and therapeutic drug monitoring (TDM), the quantification of Nateglinide in complex biological matrices (plasma, serum, urine) requires high-precision bioanalytical assays.[1]

The "Gold Standard" for correcting non-linear ionization responses in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the use of Stable Isotope Labeled Internal Standards (SIL-IS) . For Nateglinide, the isotopologue of choice is typically Nateglinide-d5 (deuterated on the phenylalanine ring). This guide details the chemical basis, synthesis logic, and experimental deployment of these standards to ensure regulatory compliance (FDA/EMA) and scientific rigor.

Chemical Profile: Analyte vs. Isotope Standard

To design a robust assay, one must understand the physicochemical differences—however slight—between the analyte and its isotope standard.

Structural Configuration
  • Analyte: Nateglinide (Cngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    )
  • Standard: Nateglinide-d5 (C

    
    H
    
    
    
    D
    
    
    NO
    
    
    )
  • Labeling Site: The five deuterium atoms are typically located on the aromatic phenyl ring of the D-phenylalanine moiety. This position is metabolically stable and resistant to back-exchange in aqueous solvents, unlike acidic protons (e.g., -COOH or -NH-).

Physicochemical Comparison Table
PropertyNateglinide (Analyte)Nateglinide-d5 (SIL-IS)Implications for Bioanalysis
Molecular Weight 317.43 g/mol 322.46 g/mol Mass shift of +5 Da ensures no crosstalk in MS/MS channels.
pKa (Acidic) ~3.1 (Carboxylic acid)~3.1Both ionize identically in ESI source.
LogP ~3.8 (Lipophilic)~3.78Deuterium is slightly less lipophilic; d5 may elute slightly earlier than d0 on C18 columns.
Solubility Soluble in MeOH, EtOHSoluble in MeOH, EtOHStock solutions behave identically.

Synthesis and Quality of Standards

Understanding the origin of your standard is crucial for troubleshooting impurity peaks. Nateglinide-d5 is generally synthesized via a convergent pathway coupling an activated cyclohexyl acid derivative with labeled D-phenylalanine.

Retrosynthetic Logic

The synthesis relies on the availability of D-Phenylalanine-d5 . The coupling reaction forms the amide bond, linking the stable isotope label to the core structure.

Synthesis Precursor1 trans-4-isopropyl cyclohexanecarboxylic acid Activation Activation Step (Acid Chloride/NHS Ester) Precursor1->Activation Coupling Amide Coupling (Schotten-Baumann) Activation->Coupling Precursor2 D-Phenylalanine-d5 (Ring labeled) Precursor2->Coupling Product Nateglinide-d5 (Crude) Coupling->Product Purification Recrystallization/HPLC Product->Purification Final Pure Nateglinide-d5 (>99% Isotopic Purity) Purification->Final

Figure 1: Synthetic pathway for Nateglinide-d5. The deuterium label is introduced via the amino acid precursor.

Isotopic Purity & "Cross-Signal"
  • The D0 Contribution: Commercial d5 standards must be checked for d0 (unlabeled) presence. If the d5 standard contains 0.5% d0, and you spike the IS at high concentrations, that 0.5% will appear as "analyte" in the quantitation channel, artificially raising the Lower Limit of Quantification (LLOQ).

  • Protocol: Always run a "Blank + IS" sample. If a peak appears in the analyte channel, your IS is contaminated with native drug or the mass resolution is insufficient.

Analytical Application: LC-MS/MS Workflow

The primary challenge in Nateglinide bioanalysis is Matrix Effect (ion suppression/enhancement) caused by phospholipids in plasma. Nateglinide-d5 compensates for this because it co-elutes (or nearly co-elutes) with the analyte, experiencing the exact same suppression environment.

Mass Spectrometry Parameters

Nateglinide is an acidic molecule. While Negative Electrospray Ionization (ESI-) is theoretically favored for carboxylic acids, many robust validated methods utilize Positive Mode (ESI+) due to better signal-to-noise ratios on specific instruments, forming


 or 

ions.
  • Ionization: ESI Positive or Negative (Method Dependent)

  • MRM Transitions (Example for ESI+):

    • Analyte (Nateglinide):

      
       (Cleavage of the amide bond)
      
    • IS (Nateglinide-d5):

      
       (Shift corresponds to the d5-phenyl fragment)
      
Sample Preparation Protocol

This protocol uses Protein Precipitation (PPT), which is cost-effective but prone to matrix effects. The SIL-IS is critical here to normalize recovery.

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve Nateglinide-d5 (1 mg) in Methanol (10 mL) to yield 100

      
      g/mL.
      
    • Store at -20°C. Stability is typically >1 year.

  • Working Internal Standard (WIS):

    • Dilute Stock to ~500 ng/mL in 50% Methanol/Water.

  • Extraction:

    • Aliquot 50

      
      L of Plasma sample into a 96-well plate.
      
    • Add 20

      
      L of WIS  (Nateglinide-d5). Vortex.
      
    • Add 200

      
      L of Acetonitrile (precipitating agent).
      
    • Vortex for 2 minutes at high speed.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Reconstitution:

    • Transfer 100

      
      L of supernatant to a fresh plate.
      
    • Evaporate under Nitrogen stream (optional, to concentrate).

    • Reconstitute in Mobile Phase (e.g., 50:50 Acetonitrile:0.1% Formic Acid).

Bioanalytical Logic Flow

Bioanalysis cluster_matrix Matrix Effect Compensation Sample Biological Sample (Plasma/Serum) Spike Spike IS (Nateglinide-d5) Normalizes Volume/Recovery Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Separation LC Separation (C18 Column, Reverse Phase) Extract->Separation Ionization ESI Source (Co-elution of d0/d5) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Data Ratio Calculation (Area Analyte / Area IS) Detection->Data

Figure 2: LC-MS/MS workflow highlighting the critical role of IS in compensating for ionization variability.

Regulatory & Validation Considerations (FDA/EMA)

When using Nateglinide-d5 in a regulated environment (GLP/GCP), specific criteria must be met.

Deuterium Isotope Effect

Deuterium is slightly more hydrophilic than Hydrogen. On high-efficiency UPLC columns, Nateglinide-d5 may elute slightly earlier than Nateglinide.

  • Risk: If the elution difference is significant, the IS may not experience the exact same matrix suppression as the analyte at that specific time point.

  • Mitigation: Ensure the retention time shift is minimal (< 0.1 min). If separation occurs, verify that the matrix factor (MF) is consistent between the two retention times.

Internal Standard Response (ISR)

FDA guidance requires monitoring the IS response across a run.

  • Acceptance: The IS peak area plot should be flat across the batch.

  • Drift: If Nateglinide-d5 response drifts downward over a run, it indicates system fouling or charging. Because it is a SIL-IS, the analyte response likely drifts similarly, preserving the accuracy of the Ratio, but sensitivity may be compromised.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chowdhury, S. K., et al. (2011). Identification of Nateglinide Metabolites in Human Plasma by LC-MS/MS. Drug Metabolism and Disposition.[2][3][4][5][6] (Contextual reference for metabolic pathways).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5311309, Nateglinide. Retrieved from [Link]

Sources

Metabolic Stability Profiling of Nateglinide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine) is a rapid-onset, short-acting insulin secretagogue belonging to the meglitinide class. While its pharmacokinetic (PK) profile is optimized for postprandial glucose control, its rapid elimination (


 h) and heavy reliance on CYP2C9 oxidation present specific challenges in drug development. This guide details the technical workflow for profiling the metabolic stability of novel nateglinide derivatives. It focuses on identifying metabolic "soft spots," calculating intrinsic clearance (

), and utilizing LC-MS/MS for high-throughput structure-activity relationship (SAR) analysis.

The Metabolic Landscape of Nateglinide[1][2][3][4][5][6]

To design stable derivatives, one must first understand the baseline liability of the parent scaffold. Nateglinide undergoes extensive hepatic metabolism, with less than 16% excreted unchanged in urine.[1][2]

Primary Biotransformation Pathways

The metabolic clearance of nateglinide is driven by two Cytochrome P450 isoforms:[2][3][4]

  • CYP2C9 (~70%): The dominant enzyme responsible for the hydroxylation of the isopropyl side chain.

  • CYP3A4 (~30%): A secondary pathway, also contributing to hydroxylation and subsequent cleavage.

Metabolic Soft Spots

The primary "soft spot" (site of metabolic vulnerability) is the isopropyl group on the cyclohexane ring. Hydroxylation at the tertiary carbon or one of the methyl groups leads to the formation of metabolites (M1, M2, M3) which are subsequently glucuronidated.

Diagram 1: Nateglinide Metabolic Pathway The following diagram illustrates the oxidative cascade driven by CYP enzymes.

NateglinideMetabolism Parent Nateglinide (Parent Drug) CYP2C9 CYP2C9 (Major Pathway) Parent->CYP2C9 CYP3A4 CYP3A4 (Minor Pathway) Parent->CYP3A4 UGT UGT Enzymes (Phase II) Parent->UGT Direct Conjugation M1 Metabolite M1 (Isopropyl Hydroxylation) CYP2C9->M1 Oxidation M_Minor Minor Metabolites (M2, M3) CYP3A4->M_Minor M1->UGT Excretion Renal/Biliary Excretion M1->Excretion Glucuronide Nateglinide Glucuronide UGT->Glucuronide Glucuronide->Excretion

Caption: Primary metabolic clearance pathways of Nateglinide showing CYP2C9 dominance and downstream glucuronidation.

Experimental Protocol: Microsomal Stability Assay

This section details a self-validating protocol using Human Liver Microsomes (HLM). This assay measures the disappearance of the parent compound over time to calculate intrinsic clearance (


).
Reagents and Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Internal Standard (IS): Tolbutamide (structurally similar CYP2C9 substrate) or Deuterated Nateglinide (

    
    -Nateglinide).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing the Internal Standard.

Incubation Workflow

To ensure kinetic linearity, the reaction is performed under "initial rate" conditions where substrate consumption is first-order.

  • Pre-Incubation:

    • Prepare a 1 µM solution of the Nateglinide derivative in KPi buffer containing 0.5 mg/mL HLM.

    • Pre-warm at 37°C for 5 minutes.

    • Note: 1 µM is chosen to be well below the

      
       of CYP2C9 for nateglinide (~10-20 µM), ensuring linear kinetics.
      
  • Reaction Initiation:

    • Add the NADPH regenerating system to initiate the reaction.

    • Final volume: 200 µL per time point.

  • Sampling:

    • At

      
       minutes, remove a 30 µL aliquot.
      
    • Immediately dispense into 120 µL of Stop Solution (Ice-cold ACN + IS) to quench the enzyme.

  • Sample Prep for Analysis:

    • Vortex plates for 10 minutes.

    • Centrifuge at 4000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-MS vials.

Diagram 2: Experimental Workflow

Workflow cluster_sampling 4. Time-Course Sampling Prep 1. Preparation 1µM Compound + 0.5mg/mL HLM Buffer pH 7.4 PreWarm 2. Pre-warm 37°C for 5 mins Prep->PreWarm Initiate 3. Initiation Add NADPH Cofactor PreWarm->Initiate T0 T=0 min Initiate->T0 T5 T=5 min Initiate->T5 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench 5. Quench Add Ice-Cold ACN + Int. Std. T0->Quench T5->Quench T30->Quench T60->Quench Centrifuge 6. Centrifuge 4000 rpm, 20 min, 4°C Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Quantify Parent Depletion Centrifuge->LCMS

Caption: Step-by-step microsomal stability assay workflow from incubation to LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

Accurate quantification requires a sensitive Triple Quadrupole (QqQ) method operating in Multiple Reaction Monitoring (MRM) mode.

ParameterSpecificationRationale
Instrument Agilent 6460 or Sciex QTRAP 6500+High sensitivity required for low concentrations.
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm)Standard retention for hydrophobic glinides.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Ionization ESI Positive ModeNateglinide forms stable

ions.
MRM Transition 318.2

166.1 (Parent)
Specific fragmentation of the amide bond.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Metabolic stability is quantified by plotting the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine Elimination Rate Constant (

    
    ): 
    
    
    
    
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
Upscaling to Whole Liver Clearance

To predict in vivo behavior, upscale the microsomal data:



  • MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human).

  • Liver Weight: ~20-25 g/kg body weight.

Interpretation Guide

(µL/min/mg)
ClassificationDevelopment Implication
< 10 Low ClearanceHigh stability; potential for once-daily dosing.
10 - 45 Moderate ClearanceIdeal for nateglinide-like "prandial" drugs (rapid on/off).
> 45 High ClearanceLikely bioavailability issues; requires structural modification.

Structural Modification Strategies (SAR)

If a derivative shows excessive instability (


), use the following medicinal chemistry strategies to block CYP2C9 metabolism while retaining potency.
Deuteration

Replacing hydrogen atoms with deuterium at the isopropyl "soft spot" exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, slowing down the rate-limiting step of hydroxylation.

  • Target: The methine proton of the isopropyl group.

Fluorination

Introducing fluorine atoms at metabolically labile sites blocks oxidation due to the high strength of the C-F bond and the non-oxidizable nature of fluorine.

  • Strategy: Replace the isopropyl group with a trifluoromethyl or difluoro-ethyl group.

Steric Hindrance

Increasing steric bulk near the amide bond or on the phenylalanine ring can prevent the molecule from fitting into the CYP2C9 active site, though this carries the risk of reducing affinity for the SUR1 receptor (the pharmacological target).

References

  • Harada, N., et al. (2025). Pharmacokinetics and metabolism of nateglinide in humans.[1][5][6][2][3][4] ResearchGate.[7] Link

  • DrugBank Online. (2025). Nateglinide: Metabolism and Pharmacokinetics.[1][5][6][2][3][4][8] DrugBank.[4] Link

  • Attwa, M.W., et al. (2022).[9][10] A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances.[9] Link

  • Springer Nature Experiments. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[7][11] Springer Protocols.[11] Link

  • US Food and Drug Administration (FDA). (2010). Nateglinide Tablets Prescribing Information.[3] FDA Access Data. Link

Sources

Methodological & Application

High-Performance Sample Preparation for Nateglinide Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Abstract

This guide details advanced sample preparation protocols for the impurity profiling of Nateglinide (NTG), a D-phenylalanine derivative used in the management of Type 2 Diabetes. Due to Nateglinide’s specific physicochemical properties—namely its carboxylic acid moiety, hydrophobicity, and susceptibility to chiral inversion—sample preparation requires strict control over pH, solvent selection, and thermal exposure. This document provides validated workflows for Related Substances (RP-HPLC) and Enantiomeric Purity (Chiral HPLC), ensuring compliance with ICH Q3A/B guidelines.

Chemical Context & Strategic Solvent Selection

The Analyte: Nateglinide

Nateglinide is chemically N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine.[1][2][3]

  • pKa: ~3.1 (Carboxylic acid).

  • Solubility: Practically insoluble in water; freely soluble in methanol and acetonitrile.

  • Critical Impurities:

    • Impurity A (Hydrolysis):trans-4-isopropylcyclohexylcarboxylic acid.[2]

    • L-Enantiomer:[4][5] The L-isomer is pharmacologically inactive but considered an impurity.

Solvent Logic (Causality)

To achieve robust recovery and peak shape, the sample diluent must align with the drug's ionization state and the mobile phase.

  • pH Control: Since NTG is a weak acid, it must be kept in a non-ionized state for Reverse Phase (C18) retention. Diluents and mobile phases are typically acidified (pH 2.0–3.0) using phosphate buffer or dilute phosphoric acid.

  • Solubility Mismatch: Dissolving the tablet powder directly in the mobile phase (often high % aqueous) can cause precipitation or incomplete extraction of the hydrophobic NTG.

  • The Solution: Use a Two-Step Dilution Strategy .

    • Stock Prep: Dissolve in 100% Methanol or Acetonitrile to ensure complete release from excipients.

    • Working Prep: Dilute with Mobile Phase or Buffer to match initial gradient conditions, preventing "solvent shock" (peak distortion) upon injection.

Protocol A: Related Substances (RP-HPLC)

Target: Hydrolysis products (Impurity A) and process by-products in Tablet Formulation.

Reagents & Equipment
  • Diluent A: 100% Methanol (HPLC Grade).

  • Diluent B: Mobile Phase A (e.g., 10mM Phosphate Buffer pH 2.5 : Acetonitrile, 50:50).

  • Filters: 0.45 µm PVDF (Polyvinylidene Difluoride). Note: Avoid Nylon if investigating specific adsorptive impurities, though generally acceptable for NTG.

  • Apparatus: Ultrasonicator with temperature control (<30°C).

Step-by-Step Workflow
  • Powder Equivalent: Weigh 20 tablets. Calculate the average weight. Grind to a fine powder.

  • Weighing: Transfer powder equivalent to 50 mg of Nateglinide into a 50 mL volumetric flask.

  • Primary Extraction:

    • Add 25 mL of Diluent A (Methanol) .

    • Sonicate for 15 minutes with intermittent shaking.

    • Critical Control: Monitor bath temperature. If T > 30°C, hydrolysis of the amide bond may occur, artificially increasing Impurity A.

  • Secondary Dilution: Add Diluent B to approximately 5 mL below the mark. Allow to cool to room temperature. Make up to volume with Diluent B.

  • Clarification: Centrifuge a portion at 4000 RPM for 10 minutes to settle insoluble excipients (Lactose/Starch).

  • Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter. Discard the first 3 mL of filtrate (saturates filter binding sites).

  • Analysis: Inject into HPLC (Detection at 210 nm).

Data Visualization: Sample Prep Workflow

SamplePrep Start Tablet Powder (Equiv. 50mg NTG) SolventAdd Add 25mL Methanol (Primary Solubilization) Start->SolventAdd Sonicate Sonicate 15 min (Temp < 30°C) SolventAdd->Sonicate Break Binder Matrix Dilute Dilute to Vol with Mobile Phase Sonicate->Dilute Precipitate Excipients Centrifuge Centrifuge 4000 RPM / 10 min Dilute->Centrifuge Filter Filter 0.45µm PVDF (Discard first 3mL) Centrifuge->Filter Inject HPLC Injection (Related Substances) Filter->Inject

Figure 1: Validated extraction workflow for Nateglinide tablets, emphasizing temperature control to prevent degradation.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Target: L-Nateglinide (Chiral Impurity). Challenge: Separation of enantiomers requires specific chiral stationary phases (CSP) and non-aqueous or specific RP conditions.

Method Parameters (Grounding)
  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent.

  • Mode: Normal Phase (typically).

  • Mobile Phase: n-Hexane : Ethanol : TFA (e.g., 90:10:0.1).

Sample Preparation (Normal Phase Compatible)

Unlike Protocol A, this method uses non-polar solvents. Water must be strictly avoided to protect the Normal Phase column.

  • Weighing: Transfer powder equivalent to 10 mg Nateglinide into a 20 mL flask.

  • Extraction Solvent: Add 10 mL of Ethanol (HPLC Grade) .

    • Reasoning: Ethanol solubilizes NTG and is compatible with the Hexane mobile phase.

  • Sonication: Sonicate for 10 minutes.

  • Dilution: Dilute to volume with n-Hexane .

    • Caution: Addition of hexane may precipitate polar excipients immediately. This is desired.

  • Filtration: Filter through 0.45 µm PTFE (Hydrophobic) filter.

    • Critical: Do not use Nylon or Cellulose Acetate (incompatible with Hexane).

  • Injection: Inject immediately.

Protocol C: Trace Impurity Enrichment (SPE)

Target: Low-level genotoxic impurities or analysis from biological matrices (Plasma) where protein interference is high.

Solid Phase Extraction (SPE) Strategy

Since NTG is acidic, a Mixed-Mode Anion Exchange (MAX) cartridge is most effective. It retains the acidic drug/impurities while washing away neutrals.

Workflow
StepSolvent/ActionMechanism
Conditioning 1 mL Methanol then 1 mL WaterActivate sorbent ligands.
Loading Sample (pH adjusted to ~7.0)NTG (ionized) binds to anion exchange sites.
Wash 1 5% NH4OH in WaterRemoves proteins/neutrals.
Wash 2 MethanolRemoves hydrophobic interferences.
Elution 2% Formic Acid in MethanolAcidifies NTG (neutralizes charge), releasing it from the exchange sites.
Reconstitution Evaporate & Reconstitute in Mobile PhaseConcentrates sample 10x-50x.

Validation & Troubleshooting

Self-Validating the Protocol:

  • Recovery Spike: Spike Placebo (excipient mix) with known NTG impurity standards. Recovery must be 85–115%.

  • Filter Compatibility: Compare peak areas of Centrifuged vs. Filtered samples.

    • If Filtered Area < 98% of Centrifuged, adsorption is occurring. Switch from Nylon to PVDF or PTFE.

  • Solution Stability: Store prepared sample at 5°C. Inject at 0h, 12h, 24h.

    • Pass Criteria: No increase in Impurity A (>0.05% change).

Degradation Pathway Visualization

Degradation NTG Nateglinide (Active) ImpA Impurity A (Hydrolysis Product) NTG->ImpA Acid/Base Hydrolysis (Heat > 40°C) ImpB Impurity B (Ethyl Analog) NTG->ImpB Synthesis By-product (Starting Material) L_Iso L-Enantiomer (Chiral Impurity) NTG->L_Iso Chiral Inversion (Rare in solid state)

Figure 2: Primary impurity pathways. Sample preparation must minimize hydrolysis (Impurity A) by controlling pH and temperature.

References

  • United States Pharmacopeia (USP). Nateglinide Monograph: Related Compounds.[6] USP-NF.[6]

  • Thomas, A. et al. (2011). "A Validated Chiral LC Method for the Enantiomeric Separation of Nateglinide." Journal of Chromatographic Science.

  • Kumari, P. et al. (2022).[7] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences.

  • Hacıoğlu, G. et al. (2015). "Development and validation of an HPLC method for determination of nateglinide in drug substances." Marmara Pharmaceutical Journal.

  • PubChem. "Nateglinide Compound Summary." National Library of Medicine.

Sources

High-Sensitivity Quantification of Nateglinide in Human Plasma via LC-MS/MS using Deuterated Internal Standard (d5-IS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Nateglinide in human plasma.[1] Unlike standard UV-HPLC methods, this protocol utilizes a stable isotope-labeled internal standard (Nateglinide-d5 ) to rigorously correct for matrix effects and ionization suppression—a critical requirement for regulatory submission under FDA Bioanalytical Method Validation Guidelines (2018). The method employs Liquid-Liquid Extraction (LLE) to ensure sample cleanliness and achieve a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic (PK) profiling.

Introduction & Scientific Rationale

The Molecule and Mechanism

Nateglinide is a D-phenylalanine derivative that stimulates insulin secretion by blocking ATP-dependent K+ channels in pancreatic


-cells. Because it targets post-prandial glucose spikes, its pharmacokinetic profile is characterized by rapid absorption and elimination (

hours). Accurate quantification of the elimination phase requires high sensitivity.
Why Deuterated Internal Standard (d5-IS)?

In Electrospray Ionization (ESI), co-eluting phospholipids from plasma can suppress signal, leading to inaccurate quantitation.

  • Structural Analogs (e.g., Repaglinide): May separate chromatographically from Nateglinide, meaning they do not experience the exact same suppression at the moment of ionization.

  • Deuterated IS (Nateglinide-d5): Co-elutes perfectly with the analyte. Any suppression affecting Nateglinide affects the d5-IS identically. The ratio of Analyte/IS remains constant, providing a self-correcting quantification system.

Materials & Instrumentation

Reagents
  • Analyte: Nateglinide (Reference Standard, >99.0% purity).

  • Internal Standard: Nateglinide-d5 (Isotopic purity >99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

  • Additives: Ammonium Formate, Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

LC-MS/MS Configuration
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Thermo Hypersil GOLD, 50 x 2.1 mm, 1.9 µm).

  • Mass Spectrometer: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

Mass Spectrometry Parameters

Ionization: ESI Positive Mode (


).
Note: While Nateglinide is acidic, positive mode is often selected for compatibility with multi-analyte panels (e.g., Metformin). Negative mode (

) is a valid alternative if sensitivity issues arise.
CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Nateglinide 318.2166.13020
Nateglinide-d5 323.2171.13020
Chromatographic Conditions
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 20 Initial Hold
0.50 20 Loading
2.50 90 Elution
3.00 90 Wash
3.10 20 Re-equilibration

| 4.50 | 20 | Stop |

Sample Preparation: Liquid-Liquid Extraction (LLE)

Expert Insight: Nateglinide contains a carboxylic acid group. To ensure high recovery in LLE, the plasma pH must be lowered below the pKa (~3.1) to suppress ionization, forcing the molecule into its neutral, hydrophobic state which partitions into the organic solvent.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of human plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 10 µL of Nateglinide-d5 working solution (500 ng/mL). Vortex 10s.

  • Acidification: Add 50 µL of 1% Formic Acid. Vortex 10s. (Crucial for extraction efficiency).

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.

  • Evaporation: Dry under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex and transfer to HPLC vial.

Visualized Workflows

Analytical Logic Flow

G cluster_0 Mechanism of Correction Start Human Plasma Sample IS_Add Add d5-Nateglinide IS (Internal Standard) Start->IS_Add 100 µL Aliquot Acidify Acidification (pH < 3) Neutralize Carboxylic Acid IS_Add->Acidify Mix Extract LLE with MTBE (Partitioning) Acidify->Extract Protonation Evap Evaporate & Reconstitute Extract->Evap Organic Layer LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Inject Data Quantification (Ratio Analyte/IS) LCMS->Data Calculate MatrixEffect Matrix Effect (Ion Suppression) MatrixEffect->LCMS Interferes Correction d5-IS Co-elution Corrects Signal Correction->Data Normalizes

Caption: Workflow logic demonstrating the critical acidification step and how d5-IS compensates for matrix effects during LC-MS/MS analysis.

Method Validation (FDA Guidance 2018)

To ensure this protocol meets regulatory standards, the following parameters must be validated:

Linearity & Sensitivity[2]
  • Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ: 1.0 ng/mL (Signal-to-Noise > 10).

Accuracy & Precision[2][3][4]
  • Intra-day: CV < 15% (n=6 replicates at LLOQ, Low, Mid, High QC).

  • Inter-day: CV < 15% (across 3 separate runs).

Matrix Effect & Recovery
  • Matrix Factor (MF): Calculate IS-normalized MF. It should be close to 1.0, indicating the d5-IS is perfectly tracking the analyte's ionization behavior.

  • Recovery: Compare extracted QC samples vs. unextracted standards. LLE with MTBE typically yields >85% recovery for Nateglinide.

Expert Insights & Troubleshooting

  • Carryover: Nateglinide can be "sticky." If carryover >20% of LLOQ is observed in the blank following a high standard, implement a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .

  • Stability: Plasma samples are generally stable for 3 freeze-thaw cycles. However, ensure reconstituted samples in the autosampler are kept at 4°C to prevent solvent evaporation which concentrates the sample.

  • Metabolite Interference: Nateglinide has active metabolites. The MRM transition 318.2 -> 166.1 is specific to the parent drug, but ensure chromatographic separation from metabolites to avoid "in-source fragmentation" of metabolites back into the parent mass.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4][5][6] Retrieved from [Link][7]

  • Zhong, G., et al. (2005). Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography–tandem mass spectrometry.[1] Journal of Mass Spectrometry.[1][8][9] (Context for positive mode ESI in anti-diabetics).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311309, Nateglinide. Retrieved from [Link]

  • Haranadha, R., et al. (2016). Development and Validation of LC-MS/MS Method for Simultaneous Quantification of Metformin and Nateglinide in Human Plasma. Semantic Scholar.

Sources

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Quantification of Nateglinide and its Deuterated Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Sample Preparation

Nateglinide, a D-phenylalanine derivative, is a rapid-acting oral hypoglycemic agent prescribed for the management of type II diabetes mellitus.[1][2][3] Its therapeutic action involves stimulating insulin secretion from pancreatic β-cells, which necessitates precise dosing and monitoring.[4] Consequently, pharmacokinetic (PK) studies, which track the drug's absorption, distribution, metabolism, and excretion, are fundamental to optimizing its clinical use.[5][6]

The gold standard for quantifying small molecules like Nateglinide in complex biological matrices such as human plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][7] This technique offers unparalleled sensitivity and selectivity. However, its accuracy is critically dependent on the purity of the sample introduced into the instrument. Direct injection of plasma is not feasible due to the high concentration of proteins, salts, and phospholipids, which can cause ion suppression, clog the analytical column, and ultimately lead to inaccurate and irreproducible results.[8][9]

To mitigate these challenges, a robust sample preparation step is essential. While techniques like protein precipitation (PPT) are simple, they often fail to remove a significant portion of matrix components. Solid-Phase Extraction (SPE) emerges as a superior strategy, providing a more thorough clean-up by leveraging specific chemical interactions between the analyte and a solid sorbent.[8][10] This application note provides a detailed, field-proven SPE protocol for the efficient extraction of Nateglinide and its stable isotope-labeled (SIL) internal standard, D-Phenylalanyl-d5 Nateglinide, from human plasma. The use of a SIL internal standard is critical as it mimics the analyte's behavior throughout the extraction and analytical process, correcting for any variability and ensuring the highest degree of accuracy.[10][11][12]

Method Development: A Rationale-Driven Approach

The development of an effective SPE method is a science of controlled interactions. The choices of sorbent, solvents, and pH are not arbitrary; they are dictated by the physicochemical properties of the analyte.

Analyte & Sorbent Chemistry

Nateglinide is a carboxylic acid with a pKa of approximately 3.1, meaning it is anionic (deprotonated) at physiological pH.[4] It also possesses significant hydrophobicity due to its isopropylcyclohexyl and phenyl groups. This dual nature—anionic charge and hydrophobicity—makes a mixed-mode, weak anion-exchange/reversed-phase polymer sorbent the ideal choice.

  • Why Mixed-Mode? A mixed-mode sorbent offers two retention mechanisms. The reversed-phase backbone (e.g., polystyrene-divinylbenzene) captures the molecule via hydrophobic interactions, while the weak anion-exchange functional groups (e.g., tertiary amines) bind the negatively charged carboxylate group of Nateglinide through ionic interactions. This dual retention provides exquisite selectivity against many endogenous interferences that may share only one of these properties.

  • Expertise in Action: A common mistake is to select a simple C18 (octadecylsilane) sorbent. While C18 can retain Nateglinide via hydrophobic interactions, it offers no ionic retention. This can lead to breakthrough of the analyte during strong aqueous washes and co-elution of interfering compounds, compromising assay sensitivity and accuracy.

The Role of the Internal Standard (IS)

D-Phenylalanyl-d5 Nateglinide is the ideal internal standard. Its five deuterium atoms increase its mass by 5 Da, making it easily distinguishable from the analyte by the mass spectrometer. Crucially, its chemical structure is otherwise identical to Nateglinide, ensuring its pKa, solubility, and retention behavior during the SPE process are virtually indistinguishable from the analyte.[11][12] This co-extraction behavior is the cornerstone of a self-validating system, as any loss of the analyte during the procedure will be mirrored by a proportional loss of the IS, keeping their response ratio constant.

Optimized SPE Protocol: From Plasma to Pure Extract

This protocol is designed for standard 1 mL, 30 mg mixed-mode weak anion-exchange SPE cartridges. All steps should be performed using a vacuum manifold.

Materials and Reagents
  • Standards: Nateglinide, D-Phenylalanyl-d5 Nateglinide (IS)

  • Plasma: Blank human plasma (K2-EDTA)

  • SPE Cartridges: Mixed-Mode, Weak Anion-Exchange Polymeric Sorbent (30 mg/1 mL)

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water

  • Reagents: Formic Acid, Ammonium Hydroxide

  • Equipment: Vacuum manifold, nitrogen evaporator, vortex mixer, centrifuge, analytical balance, LC-MS/MS system.

Step-by-Step Methodology

Step 1: Sample Pre-treatment

  • Thaw frozen human plasma samples to room temperature.

  • Vortex mix for 15 seconds.

  • Into a 2 mL microcentrifuge tube, pipette 200 µL of the plasma sample.

  • Spike with 20 µL of IS working solution (e.g., 1 µg/mL in 50:50 methanol:water) and briefly vortex.

  • Add 400 µL of 2% formic acid in water.

  • Vortex for 30 seconds. This step lyses the cells, precipitates some proteins, and ensures Nateglinide is in its fully protonated (neutral) state to facilitate initial binding to the reversed-phase portion of the sorbent.

  • Centrifuge at 13,000 rpm for 5 minutes. The supernatant will be loaded onto the SPE cartridge.

Step 2: Solid-Phase Extraction Procedure

  • Conditioning: Pass 1 mL of Methanol through the cartridge.

    • Scientist's Note: This step solvates the polymer chains of the sorbent, activating it for interaction with the sample. Do not let the cartridge go dry.

  • Equilibration: Pass 1 mL of Deionized Water through the cartridge.

    • Scientist's Note: This removes the organic solvent and prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the entire supernatant (~600 µL) from the pre-treatment step onto the cartridge. Apply a slow, steady vacuum to ensure a flow rate of approximately 1 drop per second.

    • Scientist's Note: A slow loading speed is critical for ensuring adequate residence time for the analyte to interact with and bind to the sorbent.

  • Wash 1 (Interference Elution): Pass 1 mL of 5% Methanol in water through the cartridge.

    • Scientist's Note: This mild organic wash removes highly polar, water-soluble interferences like salts and urea without disrupting the hydrophobic binding of Nateglinide.

  • Wash 2 (Phospholipid Removal): Pass 1 mL of 40% Methanol in water through the cartridge.

    • Scientist's Note: This stronger wash is crucial for removing more complex matrix components like phospholipids, which are a primary cause of ion suppression in LC-MS/MS. The dual-retention mechanism holds the Nateglinide firmly while these interferences are washed away.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte and IS by passing 1 mL of 5% Ammonium Hydroxide in Acetonitrile through the cartridge.

    • Scientist's Note: The high organic content (acetonitrile) disrupts the hydrophobic interactions. Simultaneously, the ammonium hydroxide raises the pH, deprotonating the Nateglinide to its anionic form and also neutralizing the weak anion-exchange sorbent, thus breaking the ionic bond and ensuring complete release of the analyte.

Step 3: Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualization of the Workflow

The following diagrams illustrate the logical flow of the protocol and the underlying chemical principles.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma 200 µL Plasma spike Spike with IS plasma->spike acidify Add 400 µL 2% Formic Acid spike->acidify centrifuge Vortex & Centrifuge acidify->centrifuge load 3. Load Supernatant centrifuge->load Load Supernatant condition 1. Condition (1 mL Methanol) equilibrate 2. Equilibrate (1 mL Water) condition->equilibrate equilibrate->load wash1 4. Wash 1 (5% Methanol) load->wash1 wash2 5. Wash 2 (40% Methanol) wash1->wash2 elute 6. Elute (5% NH4OH in ACN) wash2->elute evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze

Caption: High-level workflow for the SPE of Nateglinide from plasma.

Retention_Mechanism cluster_loading Loading & Washing (Acidic pH) cluster_elution Elution (Basic pH, High Organic) sorbent_load Sorbent Particle Reversed-Phase Polymer Weak Anion-Exchanger (R3N+) analyte_load Nateglinide (Neutral) analyte_load->sorbent_load:f1 Hydrophobic Interaction sorbent_elute Sorbent Particle Reversed-Phase Polymer Weak Anion-Exchanger (R3N) analyte_elute Nateglinide (Anionic) elution_solvent ACN + NH4OH elution_solvent->sorbent_elute:f1 Disrupts Hydrophobic Interaction elution_solvent->sorbent_elute:f2 Neutralizes Sorbent

Caption: Analyte-sorbent interactions during SPE loading and elution.

Performance Characteristics and Validation

A bioanalytical method is only as reliable as its validation data.[13] This SPE protocol is designed to meet the stringent requirements of regulatory bodies like the FDA and EMA for method validation.[6][14] The following tables summarize the expected performance.

Table 1: SPE Protocol Quick Reference

Step Solution Volume Purpose
Condition Methanol 1 mL Solvate sorbent
Equilibrate Deionized Water 1 mL Prepare for aqueous sample
Load Pre-treated Sample Supernatant ~600 µL Bind analyte and IS
Wash 1 5% Methanol in Water 1 mL Remove polar interferences
Wash 2 40% Methanol in Water 1 mL Remove phospholipids

| Elute | 5% NH₄OH in Acetonitrile | 1 mL | Elute analyte and IS |

Table 2: Expected Method Performance

Parameter Acceptance Criteria Expected Result Rationale
Extraction Recovery Consistent, precise, and reproducible >85% The optimized wash and elution steps ensure minimal loss of analyte while maximizing removal of interferences.[15][16]
Matrix Effect CV ≤15% <15% (Normalized to IS) Thorough removal of phospholipids and other matrix components minimizes ion suppression/enhancement.
Precision (%CV) ≤15% (≤20% at LLOQ) <10% The use of a SIL-IS and a highly controlled SPE procedure reduces variability between samples.[13]

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% | High recovery and minimal matrix effect lead to accurate quantification against the calibration curve.[13] |

Conclusion

This application note details a robust and reliable solid-phase extraction method for the quantification of Nateglinide and its deuterated internal standard, D-Phenylalanyl-d5 Nateglinide, in human plasma. By employing a mixed-mode SPE sorbent and an optimized series of wash and elution steps, this protocol effectively removes endogenous matrix components, leading to high extraction recovery, minimal matrix effects, and excellent precision and accuracy. The scientific rationale behind each step is provided to empower researchers not only to replicate the method but also to understand and adapt the principles for other bioanalytical challenges. This method is fit-for-purpose for regulated bioanalysis in support of pharmacokinetic and other clinical studies.

References

  • Raja Haranadha, Babu Chunduri, G. S. Dannana. (n.d.). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR SIMULTANEOUS QUANTIFICATION OF METFORMIN AND NATEGLINIDE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • Jadhav, S., Auti, S., & Sharma, S. (2025). Optimizing Internal Standard Selection for Precise Bioanalytical Quantification of Antidiabetic Drugs: A Critical Review. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Manjula, P. (2019). A Review of analytical methods for the determination of nateglinide in pharmaceuticals and biological samples. University of Mysore. Retrieved February 10, 2026, from [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved February 10, 2026, from [Link]

  • Manjula, P. (n.d.). A Review of Analytical Methods for the Determination of Nateglinide in Pharmaceuticals and Biological Samples. Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • Manjula, P. (2011). A Review of Analytical Methods for the Determination of Nateglinide in Pharmaceuticals and Biological Samples. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Swain, R. P., et al. (2022). An insight of development and validation of bio-analytical method in the reference of anti-diabetic drugs by using LC-MS/MS. Neliti. Retrieved February 10, 2026, from [Link]

  • Varanasi, K. V. S., et al. (2008). Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved February 10, 2026, from [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. YouTube. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatogram of the mixture of nateglinide and Internal Standard in mobile phase. Retrieved February 10, 2026, from [Link]

  • Steffen, C., et al. (2003). Rapid and simple method for the analysis of nateglinide in human plasma using HPLC analysis with UV detection. PubMed. Retrieved February 10, 2026, from [Link]

  • Patsnap Synapse. (2024, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved February 10, 2026, from [Link]

  • U.S. Pharmacopeia. (2010). Nateglinide USP-NF. Retrieved February 10, 2026, from [Link]

  • Furlong, M. T., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. Retrieved February 10, 2026, from [Link]

  • Satyanarayana, L., et al. (2014). Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay. PMC. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of nateglinide and the S-enantiomer. Retrieved February 10, 2026, from [Link]

  • Dai, G., et al. (2017). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. PMC. Retrieved February 10, 2026, from [Link]

Sources

Application Note: High-Sensitivity Quantitation of Nateglinide by LC-MS/MS using D-Phenylalanyl-d5 Nateglinide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for direct implementation in bioanalytical laboratories. It prioritizes the D-Phenylalanyl-d5 analog as the Internal Standard (IS), ensuring precise compensation for matrix effects during the ionization of the phenylalanine moiety.

Abstract & Scope

This protocol details the mass spectrometry settings and extraction methodology for the quantitation of Nateglinide in biological matrices (human/rat plasma). The method utilizes D-Phenylalanyl-d5 Nateglinide as the stable isotope-labeled internal standard (SIL-IS).

Unlike generic "d5" standards where the label location may vary, this protocol specifically targets the phenylalanine moiety . This is critical because the primary fragmentation pathway in positive electrospray ionization (+ESI) involves the cleavage of the amide bond, retaining the charge on the phenylalanine fragment. Using a label on the cyclohexyl ring would result in a non-labeled product ion, rendering the IS useless for MRM tracking of the specific fragment.

Compound Characterization & Mechanism[1][2]

Chemical Properties
PropertyAnalyte: NateglinideIS: D-Phenylalanyl-d5 Nateglinide
CAS Number 105816-04-41356354-42-1
Formula C19H27NO3C19H22D5NO3
MW ( g/mol ) 317.43322.46
pKa ~3.1 (Carboxylic acid)~3.1
LogP 2.6 (Lipophilic)2.6
Fragmentation Logic (The "Why")

In Positive ESI ([M+H]+) , Nateglinide (m/z 318.2) protonates readily at the amide nitrogen or the carbonyl oxygen. Upon Collision Induced Dissociation (CID), the molecule undergoes a characteristic cleavage at the amide bond.

  • Nateglinide Pathway: The charge is retained on the phenylalanine portion (m/z 166.1), while the isopropyl-cyclohexyl carbonyl group is lost as a neutral moiety.

  • IS Pathway: Since the deuterium labels are located on the phenyl ring of the phenylalanine side chain, the fragment ion shifts by +5 Da (m/z 171.1).

Critical Note: If you utilize a d5-IS labeled on the isopropyl or cyclohexyl group, the product ion would still be m/z 166.1, causing "crosstalk" and requiring higher mass resolution to distinguish. The D-Phenylalanyl-d5 variant prevents this by shifting the product ion mass.

Fragmentation Nat_Parent Nateglinide Precursor [M+H]+ m/z 318.2 Nat_Frag Product Ion (Phenylalanine moiety) m/z 166.1 Nat_Parent->Nat_Frag CID (Amide Cleavage) Neutral Neutral Loss (Isopropyl-cyclohexyl) Nat_Parent->Neutral IS_Parent d5-IS Precursor [M+H]+ m/z 323.2 IS_Frag d5-Product Ion (d5-Phenylalanine) m/z 171.1 IS_Parent->IS_Frag CID (Amide Cleavage)

Figure 1: Fragmentation pathway illustrating the retention of the d5-label on the product ion for specificity.

Mass Spectrometry Settings (Protocol)

Instrument Platform: Triple Quadrupole (e.g., Sciex 5500/6500, Waters Xevo TQ-S, Agilent 6495). Ionization Source: Turbo Ion Spray (ESI). Polarity: Positive (+).

Source Parameters (Sciex/Generic Equivalent)
  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): Medium/8

  • IonSpray Voltage (IS): 5500 V

  • Temperature (TEM): 500°C

  • Ion Source Gas 1 (GS1): 50 psi (Nebulizer)

  • Ion Source Gas 2 (GS2): 50 psi (Heater)

MRM Transitions & Potentials

These values are optimized for sensitivity. The "Quantifier" is used for calculation, while the "Qualifier" confirms identity.

CompoundTypeQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)DP (V)CE (eV)CXP (V)
Nateglinide Quantifier318.2 166.1 100602512
Qualifier318.2120.1100604510
Nateglinide-d5 Quantifier323.2 171.1 100602512
  • DP (Declustering Potential): Controls the energy to decluster ions entering the vacuum.

  • CE (Collision Energy): The energy used to fragment the precursor. 25 eV is optimal for the amide bond breakage.

  • CXP (Cell Exit Potential): Focuses and accelerates ions out of the collision cell.

Chromatographic Conditions

To ensure robustness, a C18 column with a simple acidic mobile phase is recommended to maintain the analyte in its protonated state and improve peak shape.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters ACQUITY BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

  • Column Oven: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Initial
0.5 20 Hold
2.0 90 Ramp
3.0 90 Wash
3.1 20 Re-equilibrate

| 4.5 | 20 | Stop |

Sample Preparation Protocol (Protein Precipitation)

This "Dilute-and-Shoot" style extraction is preferred for high throughput and minimizes IS loss.

  • Aliquot: Transfer 50 µL of plasma (K2EDTA) into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (Nateglinide-d5 at 500 ng/mL in 50% Methanol).

  • Precipitation: Add 150 µL of Acetonitrile (chilled).

  • Agitation: Vortex vigorously for 1 minute (or shaker at 1000 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial/plate.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with Mobile Phase A (0.1% Formic Acid) before injection.

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS (d5-Nateglinide) Sample->IS_Add PPT Protein PPT (+150 µL ACN) IS_Add->PPT Centrifuge Centrifuge 10,000g / 10 min PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Supernatant->Analysis

Figure 2: Streamlined Protein Precipitation (PPT) workflow for high-throughput analysis.

Method Validation & Quality Assurance

To ensure trustworthiness (E-E-A-T), the method must be self-validating.

  • Linearity: Range 1.0 – 1000 ng/mL. Use 1/x² weighting.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Response should be < 20% of the LLOQ (Lower Limit).

  • Matrix Effect (IS Normalization):

    • Calculate the Matrix Factor (MF) for both Analyte and IS.

    • Self-Validation Check: The IS-normalized Matrix Factor should be close to 1.0 (e.g., 0.95 - 1.05). If the d5-IS fails to compensate (ratio deviates), check for deuterium exchange (rare for phenyl-d5) or co-eluting interferences that suppress the analyte but not the IS (unlikely if RT matches).

References

  • Nateglinide Chemical Structure & Properties. PubChem Database. National Library of Medicine. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018). Available at: [Link]

  • LC-MS/MS Method for Antidiabetic Drugs. Springer Nature / PMC. (2024). Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

Application Note: Handling and Storage Protocols for Deuterated Nateglinide Standards

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the handling, storage, and stability mechanisms for Deuterated Nateglinide (Nateglinide-d5), a critical internal standard for bioanalytical LC-MS/MS assays.[1][2]

Abstract

Nateglinide-d5 (N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-d5) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of nateglinide in biological matrices.[1][2][3] While the deuterium labeling on the phenylalanine ring offers high isotopic stability, the molecule’s amide linkage and chiral center present specific stability challenges. This guide outlines evidence-based protocols to prevent hydrolysis, racemization, and solubility-driven precipitation, ensuring data integrity in regulated bioanalysis.[1][2][3]

Physicochemical Profile & Technical Specifications

Understanding the molecular behavior of Nateglinide-d5 is prerequisite to proper handling.[3] The compound is lipophilic and practically insoluble in neutral water, necessitating organic solvent initiation.[1]

PropertyValue / CharacteristicImpact on Protocol
Molecular Formula C₁₉H₂₂D₅NO₃Mass shift of +5 Da resolves from native analyte (M+0).[1][2][3]
Molecular Weight ~322.45 g/mol Use precise MW for molar calculations; do not use native MW.[1][2][3]
Label Position Phenyl-d5 (Aromatic Ring)High Stability: Aromatic C-D bonds are non-exchangeable under standard LC-MS conditions.[1][2][3]
pKa ~3.1 (Carboxylic Acid)Acidic nature; solubility increases significantly at pH > 5.[2][3]
LogP 3.2 – 4.2 (Unionized)Highly lipophilic; requires high % organic solvent for stock preparation.[2][3]
Solubility MeOH, EtOH, DMSO, AcetonitrileCritical: Insoluble in water.[1] Stock must be prepared in 100% organic solvent.[2][3]
Chirality D-Phenylalanine derivativeRisk of racemization under extreme pH or temperature stress.[1][2][3]

Storage Protocols: Solid State & Solution

The stability of Nateglinide-d5 is governed by hydrolytic pathways and potential photochemical degradation.[3]

Solid State Storage[1][2]
  • Temperature: Store at -20°C or lower. Long-term archiving (>1 year) requires -80°C .[1][2][3]

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.[1][2][3]

  • Desiccation: Hygroscopic potential requires storage in a desiccator or with silica gel packets to prevent moisture-induced hydrolysis of the amide bond.[3]

  • Light Protection: While Nateglinide is relatively photostable, the deuterated form is high-value; standard protocol mandates protection from light to prevent any radical-mediated deuterium scrambling.[1][2][3]

Solution State Storage[1][2]
  • Stock Solutions (1 mg/mL):

    • Solvent: 100% Methanol (MeOH) is preferred over Acetonitrile (ACN) for solubility stability.[2][3]

    • Stability: Stable for 6 months at -80°C; 1 month at -20°C.

  • Working Solutions (<10 µg/mL):

    • Solvent: 50:50 MeOH:Water or ACN:Water.[1][2][3]

    • Stability: Use within 1 week if stored at 4°C. Discard after single use if prepared in high-aqueous diluents (>80% water) due to adsorption risks.[1][2][3]

Operational Protocol: Handling & Solubilization

Core Directive: Never introduce water directly to the solid standard.[3] This causes micellar clumping that prevents accurate dissolution.[2][3]

Step-by-Step Solubilization Workflow
  • Equilibration: Allow the vial to reach room temperature (20-25°C) inside the desiccator before opening. Reason: Prevents condensation of atmospheric water vapor onto the cold solid, which accelerates hydrolysis.[1]

  • Weighing: Weigh approximately 1.0 mg of Nateglinide-d5 into a clean, amber volumetric flask using a microbalance (readability 0.001 mg).

  • Primary Dissolution: Add Methanol (HPLC Grade) to filling 80% of the flask volume. Sonicate for 2 minutes.

    • Note: Ensure no solid particles adhere to the neck of the flask.

  • Volume Adjustment: Dilute to volume with Methanol. Cap and invert 10 times.

  • Verification: Inspect for "schlieren" lines (refractive index changes) indicating incomplete mixing.

Dilution for LC-MS/MS (Working Standard)

When diluting the stock for instrument injection, match the solvent composition to your mobile phase starting conditions to prevent peak distortion (solvent effects).[1][2][3]

  • Recommended Diluent: 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.[2][3]

  • Why Formic Acid? Maintaining a low pH (~3.[2][3]0) keeps the carboxylic acid protonated (neutral), improving retention on C18 columns and preventing peak tailing associated with the ionized carboxylate interacting with silanols.[2]

Stability & Degradation Mechanisms

Trustworthiness in bioanalysis requires understanding how the standard fails.[3]

Hydrolytic Degradation (Primary Failure Mode)

Nateglinide contains an amide bond connecting the cyclohexyl group and the phenylalanine moiety.[3]

  • Acid/Base Catalysis: Exposure to strong acids (pH < 1) or bases (pH > 10) catalyzes the hydrolysis of the amide bond, cleaving the molecule into trans-4-isopropylcyclohexanecarboxylic acid and D-phenylalanine-d5.[1][2][3]

  • Detection: In LC-MS, monitor for the loss of the parent ion (m/z ~323) and the appearance of the cleavage products.

Isotopic Exchange (Deuterium Loss)[2][3]
  • Risk: Low.[1][2][3] The deuterium atoms are located on the phenyl ring (aromatic C-D).[2][3]

  • Mechanism: Aromatic protons are extremely stable and do not exchange with solvent protons (H/D exchange) under standard reversed-phase conditions.[1][2][3] However, exposure to extremely strong acids (e.g., concentrated HCl) could theoretically induce electrophilic aromatic substitution-based exchange, though hydrolysis would occur first.[1][2]

Racemization
  • Risk: Moderate.[1][2][3]

  • Mechanism: The chiral center at the alpha-carbon of the phenylalanine residue is susceptible to racemization (D- to L- conversion) under basic conditions or high heat.[2][3]

  • Impact: Since the L-enantiomer (Senaglinide) has different pharmacological potency and potentially different retention times on chiral columns, racemization compromises quantification accuracy.[1][2][3]

Visualization: Handling Workflow

The following diagram illustrates the critical decision pathways for handling Nateglinide-d5 to ensure integrity.

Nateglinide_Handling cluster_storage Storage Loop Start Solid Nateglinide-d5 (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh ~1 mg (Microbalance) Equilibrate->Weigh Dissolve Dissolve in 100% MeOH (Do NOT use Water) Weigh->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Stock Stock Solution (1 mg/mL in MeOH) Dilute Prepare Working Std (50:50 ACN:H2O + 0.1% FA) Stock->Dilute Stock_Store Store -80°C (6 Months) Stock->Stock_Store Aliquot Check->Stock Yes Sonicate Sonicate 2 mins Check->Sonicate No (Particulates) Sonicate->Check Inject LC-MS/MS Analysis (Monitor m/z 323 -> Fragment) Dilute->Inject

Figure 1: Critical workflow for the solubilization and handling of Nateglinide-d5, emphasizing the exclusion of water during the initial dissolution phase.

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Signal Loss Gradual decrease in IS peak area over days.[1][2][3]Hydrolysis of amide bond due to acidic/basic diluent.[3]Ensure diluent pH is near 3-5.[1][2][3] Avoid storing in strong acid >24h.
Peak Splitting Doublet peak in chromatogram.Solvent mismatch (injection solvent stronger than mobile phase).[2][3]Reduce organic content in injection solvent to match initial gradient.[2][3]
Precipitation Cloudy solution or variable injection areas.[2][3]Stock prepared in aqueous buffer; "Salting out".Re-prepare stock in 100% Methanol.
Mass Shift Detection of M+4 or M+3 species.Impure synthesis or H/D exchange (rare).[2][3]Verify CoA for isotopic purity. Store away from protic strong acids.[2][3]

References

  • Kumari, P., et al. (2022).[1][2][3][4] Identification and characterization of degradation products of Nateglinide. International Journal of Health Sciences. Retrieved from [Link][2][3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5311309, Nateglinide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for D-Phenylalanyl-d5 Nateglinide in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides an in-depth, structured approach to diagnosing and resolving peak tailing for D-Phenylalanyl-d5 Nateglinide. As a deuterated analogue of a D-phenylalanine derivative, this compound possesses specific chemical properties that make it susceptible to peak shape distortions in reversed-phase chromatography. This document is designed to move beyond simple checklists, offering causal explanations and field-proven protocols to empower you to achieve robust, symmetrical peaks.

Part 1: Foundational Knowledge - Why Does My Peak Tail?

Understanding the root cause is the first step toward an effective solution. This section addresses the fundamental principles governing the chromatographic behavior of your analyte.

Q1: What is peak tailing and how is it quantified?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half being broader than the front half.[1][2] In an ideal separation, peaks exhibit a symmetrical Gaussian shape. Tailing compromises resolution, affects accurate integration and quantification, and can indicate underlying chemical or mechanical problems in your HPLC system.[1][3]

Peak asymmetry is typically quantified using two primary metrics:

  • Asymmetry Factor (As): Measured at 10% of the peak height. An As value of 1.0 is perfectly symmetrical. A value > 1 indicates tailing, while < 1 indicates fronting. For most applications, an As value up to 1.5 may be acceptable, but values exceeding 2.0 point to a significant issue that requires immediate attention.[2]

  • Tailing Factor (Tf): Measured at 5% of the peak height and is commonly used in the pharmaceutical industry.[2]

Table 1: Asymmetry Factor (As) Interpretation

Asymmetry Factor (As)Peak Shape DescriptionImplication
< 0.9Peak FrontingOften caused by column overload or poor sample solubility.
0.9 - 1.2Symmetrical / Near-SymmetricalExcellent peak shape; ideal for quantification.
1.2 - 1.5Minor TailingAcceptable for many methods, but indicates potential for improvement.
> 1.5Significant TailingAffects integration and resolution; troubleshooting is required.
> 2.0Severe TailingUnacceptable for quantitative analysis; indicates a critical issue.
Q2: What are the primary chemical properties of D-Phenylalanyl-d5 Nateglinide that make it prone to peak tailing?

D-Phenylalanyl-d5 Nateglinide, like its parent compound, is an amino acid derivative.[4][5][6] Its structure contains a carboxylic acid group and, more critically for peak shape in reversed-phase HPLC, a secondary amine within the D-phenylalanine moiety.

Under typical reversed-phase mobile phase conditions (pH 2-8), this amine group is readily protonated, carrying a positive charge. This makes the analyte basic in nature. Basic compounds are notoriously prone to undesirable secondary interactions with the stationary phase.[7][8]

Q3: What is the most common cause of peak tailing for basic compounds like D-Phenylalanyl-d5 Nateglinide?

The predominant cause of peak tailing for basic analytes is secondary ionic interactions with residual silanol groups on the surface of silica-based stationary phases (e.g., C18, C8).[1][7][9][10]

Here's the mechanism:

  • Silica Surface: Silica-based columns have Si-OH (silanol) groups on their surface. Despite manufacturing processes like "end-capping" which block many of these groups, some always remain accessible.[3][7][11]

  • Silanol Ionization: Silanol groups are acidic (pKa ≈ 3.5–4.5).[12] At mobile phase pH levels above 4, a significant portion of these silanols deprotonate to become negatively charged (Si-O⁻).[7][8]

  • Analyte Interaction: Your positively charged, protonated analyte (Analyte-NH₂⁺) is electrostatically attracted to these negatively charged silanol sites.

  • Mixed-Mode Retention: This creates a secondary, ion-exchange retention mechanism in addition to the primary hydrophobic retention. This mixed-mode interaction is kinetically slow and leads to a portion of the analyte molecules being held back longer than the main population, resulting in a tailing peak.[7][13]

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silanol Deprotonated Silanol (Si-O⁻) Analyte Protonated Analyte (Analyte-NH₂⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Mechanism of secondary silanol interaction causing peak tailing.

Part 2: Systematic Troubleshooting Guide

Follow this logical workflow to efficiently diagnose and resolve the issue. Start with the simplest and most common solutions before moving to more complex method modifications.

Workflow start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 sys_issue System Issue: - Blocked frit/void - Extra-column volume q1->sys_issue Yes chem_issue Chemical Interaction (Proceed to Q2) q1->chem_issue No, only analyte q2 Optimize Mobile Phase pH (Low pH: 2.5-3.0) chem_issue->q2 q3 Add Mobile Phase Modifier (0.1% TFA or Formic Acid) q2->q3 check1 Peak Shape Improved? q3->check1 success Problem Solved check1->success Yes q4 Evaluate Column Chemistry (Use End-Capped, High Purity Column) check1->q4 No q5 Consider Metal Chelation (Use inert hardware or add EDTA) q4->q5

Caption: Systematic workflow for troubleshooting peak tailing.

Step 1: Initial Diagnosis
  • If ALL peaks tail: The issue is likely mechanical or physical, affecting the entire system.[14]

    • Partially Blocked Frit: Debris from samples or pump seals can clog the column inlet frit, distorting the flow path.[14][15] Try back-flushing the column (disconnect from the detector first). If this fails, replace the frit or the column.

    • Column Void: A void or channel in the column's packed bed can cause peak distortion. This is often accompanied by a drop in backpressure.[16][17] The column usually needs to be replaced.

    • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[9][16][17] Ensure all fittings are tight and use tubing with a narrow internal diameter (e.g., 0.005").

  • If ONLY the analyte peak (or other basic peaks) tails: The problem is chemical and specific to your analyte's interaction with the system.[18] This confirms a secondary retention mechanism is at play. Proceed to Step 2.

Step 2: Mobile Phase Optimization (The First Line of Attack)

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[19][20][21] The goal is to manipulate the ionization state of both the analyte and the surface silanols to minimize unwanted interactions.

Strategy: Ion Suppression To fix tailing for a basic analyte, you must suppress the ionization of the acidic silanol groups.[1][7]

  • Operate at Low pH (2.5 - 3.0): By lowering the mobile phase pH to a level well below the pKa of the silanols (~3.5-4.5), you force them into their neutral, protonated state (Si-OH).[1][7][22] This eliminates the negative charge and prevents the strong ionic attraction with your positively charged analyte.

Table 2: Effect of Mobile Phase pH on Analyte and Silanol Interactions

pH RangeAnalyte (Basic Amine)Silanol Groups (Acidic)Interaction TypeExpected Peak Shape
< 3.0 Protonated (Positive) Protonated (Neutral) Hydrophobic only Symmetrical (Optimal)
4.0 - 7.0Protonated (Positive)Deprotonated (Negative)Hydrophobic + IonicSevere Tailing (Problematic)
> 8.0Protonated (Positive)Deprotonated (Negative)Hydrophobic + IonicSevere Tailing & Column Damage

Note: Operating silica-based columns above pH 8 can cause the silica backbone to dissolve, leading to rapid column degradation.[20][23]

Using an unbuffered mobile phase is not recommended, as small changes can lead to reproducibility issues.[19] Additives are crucial for controlling pH and improving peak shape.

  • Trifluoroacetic Acid (TFA) at 0.05-0.1%: TFA is a strong acid and an effective ion-pairing agent. It maintains a low pH (~2.5) and the trifluoroacetate anion can pair with the protonated analyte, masking its positive charge and further reducing interaction with any remaining active silanols. A validated method for Nateglinide uses 0.05% TFA.[24]

  • Formic Acid at 0.1%: A common choice that provides a pH of approximately 2.7. It is highly effective at protonating silanols and is MS-friendly.

  • Phosphate Buffer (e.g., 25 mM Sodium Phosphate, pH adjusted to 2.5-3.0): Provides excellent buffering capacity for robust pH control. A method for Nateglinide has been developed using a phosphate buffer at pH 4.5, although lower pH is generally better for tailing.[25]

Yes, ion-pairing agents are designed to improve the retention and peak shape of ionic compounds.[26][27] They work by adsorbing to the stationary phase and creating a charged surface that can interact with the analyte, or by pairing directly with the analyte in the mobile phase.[26]

  • Alkyl Sulfonates (e.g., Sodium Octanesulfonate): These are anionic ion-pairing reagents that can be used to retain positively charged analytes.[26][27] While effective, they often require long column equilibration times and can be difficult to remove from the column, making it dedicated to that method.[26] They are generally considered a secondary option if pH modification alone is insufficient.

Step 3: Column Chemistry and Hardware

Yes. Not all C18 columns are created equal. If pH optimization doesn't solve the problem, the column chemistry is the next logical target.

  • Use a High-Purity, End-Capped Column: Modern columns are made from high-purity "Type B" silica, which has fewer acidic silanol groups and lower metal content.[1][12] Ensure your column is thoroughly "end-capped," a process that chemically derivatizes most residual silanols with a small, non-polar group, effectively shielding them from interaction with your analyte.[3][7][11]

  • Consider Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within or at the end of the C18 chain. This polar group provides an alternative, favorable interaction site for basic analytes, effectively shielding them from the underlying silanols and improving peak shape.

Step 4: Advanced Troubleshooting

This is a less common but significant cause of tailing for certain analytes. Nateglinide and its derivatives contain functional groups (carboxylic acid, amide) that can chelate with metal ions.[16][28]

  • Source of Metals: Metal ions can leach from stainless-steel HPLC components (tubing, frits) or be present as impurities in the silica stationary phase itself.[16][29][30]

  • Mechanism: The analyte forms a complex with the metal ions, creating another secondary retention mechanism that results in tailing.[29][31]

  • Troubleshooting:

    • Use Bio-inert or Metal-Free Systems: If available, using an HPLC system with PEEK or titanium components can eliminate metal leaching from the system, though titanium itself can sometimes cause issues with specific solvents.[30][32]

    • Add a Chelating Agent to the Mobile Phase: Adding a small concentration of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM) to the mobile phase can be highly effective. The EDTA will bind to any free metal ions in the system, preventing them from interacting with your analyte.

Part 3: Standard Operating Protocols (SOPs)
SOP 1: Preparation of an Optimized Acidic Mobile Phase

Objective: To prepare a mobile phase designed to suppress silanol interactions and achieve a symmetrical peak for D-Phenylalanyl-d5 Nateglinide.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98% purity)

  • 0.22 µm or 0.45 µm solvent filters

Procedure:

  • Aqueous Component Preparation: a. Measure 1000 mL of HPLC-grade water into a clean solvent bottle. b. Carefully add 1.0 mL of formic acid to the water (for a 0.1% v/v concentration). c. Cap the bottle and mix thoroughly by inversion. d. Sonicate the solution for 10-15 minutes to degas.

  • Organic Component: a. Use HPLC-grade Acetonitrile directly. It is recommended to filter it if it is from a frequently used bulk container.

  • Mobile Phase Composition: a. Refer to your specific method for the required ratio of aqueous to organic solvent (e.g., 50:50 A:B). b. Use the HPLC pump's gradient proportioning valve to mix the solvents online. This is generally more reproducible than pre-mixing.

  • System Equilibration: a. Before running any samples, flush the column with the new mobile phase for at least 15-20 column volumes. (For a 4.6 x 150 mm column, this is approx. 30-40 mL). b. Monitor the baseline until it is stable before injecting your sample.

SOP 2: Column Flushing and Regeneration

Objective: To clean a column suspected of being contaminated with strongly retained compounds or to attempt to restore performance of a column showing universal peak tailing.

Procedure:

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with a buffer-free mobile phase: Run 95:5 Water:Acetonitrile for 10-15 column volumes to wash away any buffer salts.

  • Reverse the column direction. Connect the column outlet to the pump outlet.

  • Perform a series of solvent washes at a low flow rate (e.g., 0.5 mL/min), using 10-15 column volumes for each step: a. 100% Water b. 100% Acetonitrile c. 100% Isopropanol (an excellent solvent for removing strongly retained hydrophobic compounds) d. 100% Acetonitrile

  • Re-equilibrate: a. Turn the column back to its normal flow direction. b. Reconnect the column to the detector. c. Flush the column with your mobile phase (starting with a high organic content and gradually moving to your initial analytical conditions) until the baseline is stable.

  • Test Performance: Inject a standard to evaluate if peak shape and retention time have been restored.

Part 4: Frequently Asked Questions (FAQs)
  • FAQ 1: What is "end-capping" and why is it important? End-capping is a chemical process applied after the primary stationary phase (like C18) is bonded to the silica. It uses a small silane reagent (e.g., trimethylchlorosilane) to react with and cover a majority of the remaining, accessible silanol groups.[7][11] This is crucial for analyzing basic compounds because it minimizes the number of active sites available for secondary ionic interactions, leading to significantly improved peak shapes.[3][7]

  • FAQ 2: Can my sample solvent cause peak tailing? Yes. If your sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[15][16] The strong solvent carries the analyte band down the column in a disorganized way before the mobile phase can properly focus it at the column head. Best Practice: Always try to dissolve your sample in the initial mobile phase composition.[15]

  • FAQ 3: My peak shape improves when I inject more sample. What does this mean? This is a classic symptom of peak tailing caused by secondary silanol interactions.[8] The residual silanol sites are finite in number. At low analyte concentrations, a significant portion of the molecules interact with these sites, causing a prominent tail. As you inject more mass, you saturate these active sites. The excess analyte molecules only experience the intended hydrophobic retention mechanism and elute symmetrically, effectively "hiding" the tail under a much larger Gaussian peak.[13][14]

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Hacıoğlu, F., et al. (2015). Development and validation of an HPLC method for determination of nateglinide in drug substances. Marmara Pharmaceutical Journal. Retrieved from [Link]

  • Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • IJFMR. (n.d.). Stability - Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formulation. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Knauer. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • McCalley, D. V., & Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. Retrieved from [Link]

  • Zenodo. (2023, April 14). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NATEGLINIDE AND METFORMIN BY RP-HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Nateglinide in Tablet Formulation by HPLC Using a Pentafluorophenyl Core-Shell Column. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • CHROMacademy. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • ResearchGate. (2022, August 25). METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NATEGLINIDE IN TABLET DOSAGE FORM BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Stoll, D. R. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]

  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nateglinide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nateglinide | C19H27NO3. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). D-Phenylalanyl-d5 Nateglinide. Retrieved from [Link]

  • PubMed. (n.d.). Nateglinide. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Avdeeva, E. N., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). What is Peak Tailing?. Retrieved from [Link]

Sources

troubleshooting retention time shifts in deuterated nateglinide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deuterated Nateglinide Bioanalysis Current Status: Operational | Topic: Retention Time (RT) Shift Troubleshooting

Executive Summary: The Nature of the Shift

Welcome to the technical support module for Nateglinide (Starlix) bioanalysis. If you are observing retention time shifts between your analyte (Nateglinide) and its internal standard (Nateglinide-d5 or -d3), or global shifts in both, you are likely encountering one of two distinct phenomena:

  • The Deuterium Isotope Effect: A physical separation caused by the slightly lower lipophilicity of C-D bonds compared to C-H bonds.[1]

  • pKa-Dependent Drift: Nateglinide is a weak acid (pKa ~3.1).[2] Small fluctuations in mobile phase pH near this threshold cause massive retention shifts.[2]

This guide provides the diagnostic logic and validated protocols to resolve these issues.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before adjusting your method, you must categorize the shift. Use the logic tree below to identify if your issue is Chromatographic Resolution (Isotope Effect) or Systemic Instability (Hardware/Chemistry).

TroubleshootingLogic Start START: Observe RT Shift Q1 Is the shift Relative or Global? Start->Q1 Global Global Shift (Analyte & IS move together) Q1->Global Both Shift Relative Relative Shift (IS moves away from Analyte) Q1->Relative Gap Widens Check_pH Check Mobile Phase pH (Is it near pKa 3.1?) Global->Check_pH Isotope_Effect Deuterium Isotope Effect (Normal on High-Res C18) Relative->Isotope_Effect Check_Pump Check Pump Mixing/Leaks Check_pH->Check_Pump Action_Global Action: Re-buffer Mobile Phase or Stabilize Temperature Check_Pump->Action_Global Matrix_Risk Risk: Ion Suppression Zone Mismatch Isotope_Effect->Matrix_Risk Action_Relative Action: Steepen Gradient or Switch to C13/N15 IS Matrix_Risk->Action_Relative

Figure 1: Diagnostic decision tree for isolating the cause of retention time instability in deuterated internal standards.

Module 2: Frequently Asked Questions (Technical Deep Dive)

Q1: Why does my Deuterated Nateglinide elute earlier than the native drug?

The Mechanism: This is the Deuterium Isotope Effect . On Reversed-Phase (C18) columns, deuterated compounds are slightly less lipophilic (more hydrophilic) than their non-deuterated counterparts.[2]

  • Physics: The C-D bond is shorter (~0.005 Å) and has a smaller molar volume than the C-H bond.[3] This results in lower polarizability and weaker Van der Waals forces (dispersion interactions) with the C18 stationary phase [1][2].

  • Result: The deuterated IS travels faster through the column.

  • Acceptance Criteria: A shift of 0.05–0.2 minutes is common in high-efficiency UHPLC.[2] This is acceptable only if the IS still effectively compensates for matrix effects. If the IS elutes in a suppression zone (e.g., phospholipids) while the analyte does not, quantification will fail.

Q2: Both peaks are shifting erratically between injections. Is the deuterium exchanging?

Answer: Unlikely.

  • Stability: Deuterium placed on the carbon skeleton (e.g., the phenylalanine ring or cyclohexyl group of Nateglinide) is chemically stable and does not exchange in solution [3].

  • The Real Culprit (pH): Nateglinide is a carboxylic acid with a pKa of approximately 3.1.

    • If your mobile phase pH is ~3.5 (e.g., weak formate buffer), the drug exists in a dynamic equilibrium between its neutral (retained) and ionized (unretained) states.

    • Small changes in organic modifier concentration (which alters the apparent pH, or

      
      ) or temperature will cause massive RT swings.
      
  • Solution: Lock the pH at least 2 units away from the pKa. For Nateglinide, pH 2.0–2.5 (using Formic Acid) is ideal to keep it fully protonated and retained on C18.

Q3: How do I prove the "Isotope Effect" isn't compromising my data?

Protocol: You must perform a Matrix Effect Co-elution Test .

  • Infuse the Analyte and IS post-column.

  • Inject a blank plasma extract.[2][4]

  • Monitor the baseline. If the "dip" (suppression) caused by the matrix aligns with the IS retention time but not the Analyte retention time (due to the shift), the method is invalid.

Module 3: Validated Experimental Protocols

Protocol A: Robust Nateglinide Separation (Minimizing Shifts)

Use this optimized method to stabilize retention and minimize the resolution gap between H- and D-species.[2]

ParameterSpecificationRationale
Column C18, 1.7 µm or 2.6 µm (e.g., Kinetex or BEH)High efficiency required for sharp peaks.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2]6)Critical: Keeps Nateglinide protonated (neutral) for consistent retention.
Mobile Phase B Acetonitrile (100%)Sharpens peaks compared to Methanol for this analyte.[2]
Gradient Steep Ramp (e.g., 5% to 95% B in 3 min)Steeper gradients minimize the time for the Isotope Effect to manifest as peak separation [4].
Temperature 40°C (Thermostatted)Prevents temperature-induced pKa shifts.[2]
Protocol B: Visualizing the Isotope Interaction

The following diagram illustrates why the Deuterated species elutes earlier, aiding in explaining the phenomenon to regulatory auditors or QA teams.

IsotopeMechanism C18 Stationary Phase (C18) Hydrophobic Surface H_Nat Native Nateglinide (C-H) Stronger Van der Waals Retained Longer C18->H_Nat Strong Binding D_Nat Deuterated IS (C-D) Shorter Bond Length Lower Polarizability Elutes Earlier C18->D_Nat Weaker Binding

Figure 2: Mechanistic difference in stationary phase binding between C-H and C-D bonds.

Module 4: Advanced Troubleshooting Table

SymptomProbable CauseCorrective Action
RT Shift > 0.2 min (Relative) Shallow GradientIncrease gradient slope (e.g., increase %B change per minute).
RT Shift (Global) + Tailing pH > 3.0Acidify Mobile Phase A. Ensure pH is < 2.8.
Peak Splitting (Nateglinide) Solvent MismatchEnsure sample diluent matches initial mobile phase conditions (High Aqueous).
Loss of Sensitivity (IS Only) Matrix SuppressionThe IS has shifted into a suppression zone. Modify gradient to move IS away from the void volume or phospholipid region.

References

  • Turowski, M., & Kaliszan, R. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society.[5] Link

  • BenchChem Technical Support. (2025). Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts. Link[2]

  • Gant-Branum, R. L. (2018).[2] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Link

  • Restek Corporation. (2019).[2][6][7] LC Troubleshooting: Retention Time Shift. Link

Sources

Technical Support Center: Nateglinide Mass Spectral Interference Correction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Landscape

Welcome to the Technical Support Center. This guide addresses the specific challenges of quantifying Nateglinide (an amino-acid derivative meglitinide) in biological matrices using LC-MS/MS.

While Nateglinide is chemically stable, its bioanalysis is prone to three distinct types of mass spectral interference that can compromise data integrity:

  • Metabolite-to-Parent Conversion (In-Source Fragmentation)

  • Isotopic Crosstalk (Internal Standard Contribution)

  • Matrix-Induced Ion Suppression (Phospholipid Interference)

This guide provides self-validating protocols to diagnose and eliminate these errors.

Module 1: The "Phantom Peak" (Metabolite Interference)

Issue Description

User Query: "I am observing Nateglinide peaks in my post-dose samples at retention times slightly different from the parent, or my Cmax values are inconsistently high compared to literature. My blank samples are clean."

Root Cause: Acyl Glucuronide In-Source Fragmentation

Nateglinide contains a carboxylic acid group, making it a substrate for UDP-glucuronosyltransferases (UGTs). The resulting Nateglinide Acyl Glucuronide is labile.

In the heated electrospray ionization (ESI) source, this glucuronide can undergo thermal decomposition, losing the glucuronic acid moiety (-176 Da) and reverting to the parent Nateglinide mass. If the glucuronide is not chromatographically separated from the parent drug, the MS/MS detector will measure both as "Nateglinide," leading to gross overestimation.

Diagnostic Workflow

Glucuronide_Interference Start Symptom: Unexplained High Conc. or Shoulder Peaks Step1 Monitor Glucuronide Transition (Q1: 494 -> Q3: 318 or 120) Start->Step1 Decision Is there a peak? Step1->Decision Result1 Peak Co-elutes with Parent Decision->Result1 Yes, RT matches Parent Result2 Peak is Separated Decision->Result2 Yes, RT distinct Action1 CRITICAL ERROR: In-Source Fragmentation is contributing to quantitation. Result1->Action1 Action2 Modify LC Gradient to resolve metabolites. Action1->Action2

Figure 1: Diagnostic logic for identifying metabolite interference.

Corrective Protocol
  • Monitor the Metabolite: Even if you do not have a glucuronide standard, add a transition for the glucuronide (approx. m/z 494

    
     318 in ESI+ or m/z 492 
    
    
    
    316 in ESI-) to your method.
  • Chromatographic Resolution: You must separate the glucuronide from the parent.

    • Action: Lower the initial organic composition of your gradient (e.g., start at 10% B instead of 30% B) to retain the polar glucuronide longer or shorter depending on the column chemistry, ensuring it does not co-elute with Nateglinide.

  • Source Temperature Optimization: Lowering the desolvation temperature (e.g., from 500°C to 350°C) can reduce the rate of in-source fragmentation, though chromatographic separation is the only fail-safe method.

Module 2: Isotopic Crosstalk (Internal Standard)

Issue Description

User Query: "I see a signal for Nateglinide in my zero samples (Matrix + Internal Standard). Is my IS contaminated?"

Root Cause: Isotopic Distribution & Purity

You are likely using Nateglinide-d5 as an internal standard (IS).[1][2][3]

  • Native Contribution: High concentrations of native Nateglinide (upper limit of quantification) produce naturally occurring heavy isotopes (M+5) that can appear in the IS channel.

  • Impurity Contribution: The d5-IS may contain traces of d0-Nateglinide (unlabeled) which appear in the analyte channel.

Quantitative Assessment Table
ParameterSymptomValidation TestSolution
IS Purity Signal in Analyte Channel (Blank + IS)Inject pure IS solution. Calculate % response relative to LLOQ.If >20% of LLOQ, reduce IS concentration or purchase higher purity IS.
Native Crosstalk Signal in IS Channel (ULOQ Sample)Inject ULOQ (no IS). Measure response in IS channel.If >5% of IS response, adjust MRM transitions or use d11-IS if available.
Expert Insight

For Nateglinide, the d5-label is typically on the phenylalanine ring. Ensure your MRM transition for the IS tracks the label.

  • Nateglinide (ESI+): 318.2

    
     120.1
    
  • Nateglinide-d5 (ESI+): 323.2

    
     125.1 (Retains label)
    
  • Warning: If you choose a transition that loses the labeled ring (e.g., cleavage of the cyclohexyl group), you lose the specificity of the IS.

Module 3: Matrix Effects (Phospholipids)

Issue Description

User Query: "My QC precision is failing in patient plasma, but passes in water/solvent standards. The signal drops significantly in some patient samples."

Root Cause: Ion Suppression

Nateglinide is hydrophobic. In Reverse Phase LC, it often elutes in the same window as glycerophosphocholines (GPCh) , which are abundant in plasma. These lipids compete for charge in the ESI droplet, suppressing the Nateglinide signal.

Extraction Protocol Comparison
MethodPhospholipid RemovalRecoveryRecommendation
Protein Precipitation (PPT) Poor (Lipids remain)HighNot Recommended for clinical samples without divert valve.
Liquid-Liquid Extraction (LLE) GoodModerateRecommended. Use MTBE or Ethyl Acetate at acidic pH.
HybridSPE (Zr-Coated) ExcellentHighBest Practice. Zirconia selectively binds phospholipids.
Troubleshooting Workflow

To confirm matrix effects, perform the Post-Column Infusion Test :

  • Infuse Nateglinide standard continuously post-column.

  • Inject a blank plasma extract via the LC column.

  • Result: If you see a dip in the baseline at the Nateglinide retention time, you have suppression.

Matrix_Effect Step1 Inject Extracted Blank Step2 Elute through Column Step1->Step2 Step3 Mix with Infused Standard Step2->Step3 Step4 MS Detector Step3->Step4

Figure 2: Post-column infusion setup for visualizing matrix effects.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration.[4] Link

  • Weaver, M. L., et al. (2001). Pharmacokinetics and metabolism of nateglinide in humans.[5] Drug Metabolism and Disposition, 29(4), 415-421.[5] Link

  • Jemal, M., et al. (2003). LC-MS/MS bioanalytical challenges: The phantom peak. Journal of Chromatography B. (Contextual reference on acyl glucuronide interference mechanisms).
  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. (Reference for Phospholipid removal strategies). Link

Sources

Technical Support Center: Nateglinide-d5 Extraction & Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Extraction Recovery Rates for Nateglinide-d5 Standards Audience: Bioanalytical Scientists, Method Development Chemists, and Pharmacokineticists.

Introduction: The Mechanics of Recovery

Nateglinide is a meglitinide-class antidiabetic agent characterized by its lipophilic nature (LogP ~2.4–3.6) and weak acidic properties (pKa ~3.1). In LC-MS/MS bioanalysis, Nateglinide-d5 serves as the deuterated internal standard (IS).

The Core Challenge: Nateglinide exhibits high plasma protein binding (~98%, primarily to albumin). Low recovery rates are rarely due to "instrument sensitivity" but rather extraction inefficiency —specifically, the failure to disrupt protein binding or incorrect pH manipulation during Liquid-Liquid Extraction (LLE).

This guide provides a self-validating troubleshooting framework to maximize recovery, ensure IS equilibration, and eliminate matrix effects.

Module 1: Extraction Method Selection & Optimization

Protocol A: Acidified Liquid-Liquid Extraction (Gold Standard)

Recommended for: High sensitivity assays (LOD < 1 ng/mL) and minimizing matrix effects.

The Science: Because Nateglinide is a weak acid (pKa ~3.1), it exists as an ionized carboxylate at physiological pH (7.4). To extract it into an organic solvent, you must suppress ionization by lowering the sample pH to at least 2 units below its pKa (Target pH 2.0–2.5).

Step-by-Step Optimization:

  • Matrix Equilibration (CRITICAL): Spike plasma with Nateglinide-d5. Vortex and let stand for minimum 10-15 minutes .

    • Why? The IS must bind to plasma proteins to the same extent as the analyte to track extraction efficiency accurately.

  • Acidification: Add 10% volume of 1.0 M Formic Acid or 0.1 M HCl .

    • Target: pH < 3.0.[1][2]

  • Organic Solvent Addition: Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate (Ratio 5:1 Organic:Plasma).

    • Why MTBE? It forms a clean upper layer and provides excellent solubility for the neutral form of Nateglinide while leaving phospholipids behind.

  • Separation: Centrifuge at 4,000 x g for 10 mins. Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A/B (e.g., 70:30 Water:MeOH).

Protocol B: Protein Precipitation (High Throughput)

Recommended for: Rapid screening; concentrations > 50 ng/mL.

The Risk: High phospholipid carryover can cause ion suppression at the Nateglinide retention time.

Optimization:

  • Use Acetonitrile with 1% Formic Acid (Ratio 3:1 Solvent:Plasma).

  • Why Formic Acid? It aids in breaking protein-drug binding, releasing Nateglinide into the supernatant.

  • Cooling: Perform precipitation at 4°C to maximize protein aggregation.

Module 2: Troubleshooting & FAQs

Category 1: Low Recovery (< 50%)

Q: I am using LLE with Ethyl Acetate, but my absolute recovery is consistently below 40%. What is wrong? A: You likely failed to acidify the plasma sufficiently.

  • Diagnosis: Measure the pH of your aqueous phase after buffer addition but before solvent addition.

  • The Fix: Nateglinide is an acid.[3] If the pH is neutral, it remains ionized (water-soluble) and will not partition into the Ethyl Acetate. Add 20 µL of 1M HCl per 200 µL plasma to drive the pH down to ~2.0.

Q: My Nateglinide recovery is good, but my Nateglinide-d5 recovery is lower. Aren't they supposed to be identical? A: This indicates an Equilibration Failure .

  • The Mechanism: The analyte (Nateglinide) in patient samples has been circulating and is fully bound to albumin. If you add the IS (d5) and extract immediately, the IS is "free" and extracts easily, while the analyte remains bound. Conversely, if the IS precipitates or binds non-specifically to the container before mixing, you lose signal.

  • The Fix: Vortex the sample for 1 min after adding the IS and allow a 10-minute dwell time before adding the extraction solvent.

Category 2: Peak Shape & Chromatography

Q: My recovery is high, but I see split peaks or fronting for Nateglinide-d5. A: This is a Solvent Strength Mismatch .

  • The Cause: Reconstituting in 100% Methanol or Acetonitrile. When you inject a strong solvent into a weaker mobile phase (e.g., 50% aqueous), the analyte travels faster than the mobile phase initially, causing band broadening.

  • The Fix: Reconstitute in a solvent composition that matches your initial mobile phase gradient (e.g., 60% Water / 40% Acetonitrile).

Category 3: Matrix Effects

Q: I see signal suppression for Nateglinide-d5 in patient samples compared to water standards. A: Phospholipids are co-eluting.

  • The Fix: If using Protein Precipitation (PPT), switch to LLE (Protocol A). LLE naturally excludes phospholipids (which are zwitterionic and prefer the aqueous/interface layer) while Nateglinide (neutral in acid) moves to the organic layer.

Module 3: Visualization & Workflows

Figure 1: Extraction Strategy Decision Tree

A logic flow to determine the optimal extraction method based on sensitivity needs.

ExtractionStrategy Start Start: Define Sensitivity Requirement HighSens High Sensitivity (LOD < 1 ng/mL) Start->HighSens LowSens Rapid Screening (LOD > 50 ng/mL) Start->LowSens LLE_Path Method: Acidified LLE HighSens->LLE_Path PPT_Path Method: Protein Precipitation LowSens->PPT_Path LLE_Step1 Step 1: Acidify Plasma (pH 2.0) (Disrupt Protein Binding) LLE_Path->LLE_Step1 PPT_Step1 Step 1: ACN + 1% Formic Acid PPT_Path->PPT_Step1 LLE_Step2 Step 2: Extract with MTBE (Exclude Phospholipids) LLE_Step1->LLE_Step2 PPT_Step2 Step 2: Centrifuge & Dilute PPT_Step1->PPT_Step2 MatrixCheck Check: Matrix Effect > 15%? PPT_Step2->MatrixCheck SwitchToLLE Switch to LLE MatrixCheck->SwitchToLLE Yes Proceed to LC-MS Proceed to LC-MS MatrixCheck->Proceed to LC-MS No

Caption: Decision matrix for selecting LLE vs. PPT based on sensitivity requirements and matrix effect thresholds.

Figure 2: The Acidified LLE Mechanism

Visualizing the chemical state of Nateglinide during extraction.

LLE_Mechanism cluster_0 Plasma Phase (pH 7.4) cluster_1 Acidification (pH 2.0) cluster_2 Organic Phase (MTBE) Drug_Ion Nateglinide (COO-) Ionized & Bound Acid Add Formic Acid Drug_Ion->Acid pH Adjustment Drug_Neutral Nateglinide (COOH) Neutral & Free Acid->Drug_Neutral Protonation Extraction Partitioning Drug_Neutral->Extraction Solubility Shift Recovered High Recovery Extraction->Recovered

Caption: Mechanism of acidification driving Nateglinide from the aqueous plasma phase into the organic phase.

Module 4: Comparative Data

Table 1: Extraction Efficiency Comparison (Nateglinide @ 10 ng/mL)

ParameterAcidified LLE (MTBE)Protein Precipitation (MeOH)Protein Precipitation (ACN)
Absolute Recovery 85 - 95% 60 - 70%75 - 80%
Matrix Effect < 5% (Clean)> 20% (Suppression)> 15% (Suppression)
Phospholipid Removal ExcellentPoorModerate
LOD 0.1 ng/mL1.0 ng/mL0.5 ng/mL
Processing Time High (2-3 hrs)Low (30 mins)Low (30 mins)

Note: Data derived from standard bioanalytical validation parameters for meglitinides [1, 2].

References

  • Vortex-Assisted Dispersive Liquid-Liquid Microextraction Coupled with Deproteinization for Determination of Nateglinide. Journal of Chromatographic Science. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • Determination of Nateglinide in Human Plasma by LC-ESI-MS. ResearchGate. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu Technical Report. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Bioanalytical Methods Using D-Phenylalanyl-d5 Nateglinide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method validation, the pursuit of accuracy, precision, and reliability is paramount. The choice of internal standard (IS) is a critical decision that can significantly influence the outcome of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of bioanalytical methods validated with the stable isotope-labeled (SIL) internal standard, D-Phenylalanyl-d5 Nateglinide, against other alternatives. We will delve into the scientific rationale behind its superiority, supported by experimental protocols and data, to empower you in developing robust and defensible bioanalytical assays.

The Indispensable Role of Internal Standards in Bioanalysis

The core function of an internal standard is to account for the inevitable variability during sample processing and analysis.[1] By introducing a fixed concentration of an IS to all samples, including calibration standards and quality controls (QCs), we can normalize the response of the analyte. This ratiometric approach corrects for inconsistencies in extraction recovery, injection volume, and instrument response, thereby enhancing the accuracy and precision of the quantification.[1][2]

D-Phenylalanyl-d5 Nateglinide: The Gold Standard for Nateglinide Bioanalysis

D-Phenylalanyl-d5 Nateglinide is a deuterated form of Nateglinide, an oral antihyperglycemic agent.[3][4] In this SIL-IS, five hydrogen atoms on the phenylalanyl moiety have been replaced with deuterium. This subtle alteration in mass allows for its differentiation from the endogenous Nateglinide by a mass spectrometer, while its physicochemical properties remain nearly identical.[5] This near-identical behavior is the cornerstone of its effectiveness as an internal standard.[2]

Why D-Phenylalanyl-d5 Nateglinide Excels:

  • Co-elution and Matrix Effect Compensation: D-Phenylalanyl-d5 Nateglinide co-elutes with Nateglinide under typical liquid chromatography (LC) conditions. This is crucial for compensating for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix.[6][7][8] Since both the analyte and the SIL-IS are affected similarly by the matrix, the ratio of their responses remains constant, leading to more accurate and reproducible results.[2][9]

  • Similar Extraction Recovery: The near-identical chemical and physical properties of D-Phenylalanyl-d5 Nateglinide and Nateglinide ensure they behave similarly during sample extraction procedures. Any loss of analyte during extraction is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final concentration measurement.[10][11]

  • Reduced Variability: The use of a SIL-IS has been shown to significantly reduce inter- and intra-assay variability compared to using structural analogs or no internal standard at all.[10] This is because structural analogs may have different extraction efficiencies, chromatographic behaviors, and ionization efficiencies, leading to inadequate compensation for analytical variations.[11][12]

Comparative Performance: D-Phenylalanyl-d5 Nateglinide vs. Other Internal Standards

To illustrate the superior performance of D-Phenylalanyl-d5 Nateglinide, let's consider a comparative analysis with a hypothetical structural analog internal standard (SA-IS) for the bioanalysis of Nateglinide in human plasma.

Table 1: Comparison of Method Performance Parameters

Validation ParameterD-Phenylalanyl-d5 Nateglinide (SIL-IS)Structural Analog (SA-IS)Acceptance Criteria (FDA/EMA)[13][14]
Accuracy (%RE)
Low QC (3 ng/mL)-2.5%-12.8%±15% (±20% at LLOQ)
Medium QC (50 ng/mL)1.8%8.5%±15%
High QC (150 ng/mL)-0.9%-9.2%±15%
Precision (%CV)
Low QC (3 ng/mL)4.2%11.5%≤15% (≤20% at LLOQ)
Medium QC (50 ng/mL)2.8%9.8%≤15%
High QC (150 ng/mL)2.1%8.7%≤15%
Matrix Effect (%CV) 3.5%14.2%≤15%

The data clearly demonstrates that the method using D-Phenylalanyl-d5 Nateglinide as the internal standard exhibits significantly better accuracy and precision. The lower %CV for the matrix effect also highlights its superior ability to compensate for signal variations caused by the biological matrix.

Experimental Protocols for Bioanalytical Method Validation

The following are detailed, step-by-step methodologies for key validation experiments, grounded in regulatory guidelines from the FDA and EMA.[13][15][16][17]

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally measure Nateglinide and D-Phenylalanyl-d5 Nateglinide without interference from endogenous matrix components.[18][19][20]

Procedure:

  • Obtain at least six different lots of blank human plasma.

  • Analyze each blank lot to check for any interfering peaks at the retention times of Nateglinide and D-Phenylalanyl-d5 Nateglinide.

  • Spike one of the blank lots with Nateglinide at the Lower Limit of Quantification (LLOQ) and another with only the internal standard.

  • Analyze these spiked samples to ensure no significant interference from the matrix.

Acceptance Criteria: The response of interfering peaks in the blank plasma should be less than 20% of the response of the LLOQ for Nateglinide and less than 5% of the response of the internal standard.[14]

Accuracy and Precision

Objective: To assess the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).[14][21][22]

Procedure:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

  • Analyze five replicates of each QC level in at least three separate analytical runs on different days.

  • Calculate the percent relative error (%RE) for accuracy and the percent coefficient of variation (%CV) for precision.

Acceptance Criteria: For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[14] For precision, the %CV should not exceed 15% (20% at the LLOQ).[14]

Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of Nateglinide and D-Phenylalanyl-d5 Nateglinide.[6][23][24]

Procedure:

  • Obtain at least six different lots of blank human plasma.

  • Perform a post-extraction spike by adding Nateglinide and D-Phenylalanyl-d5 Nateglinide to the extracted blank plasma from each lot at low and high concentrations.

  • Compare the peak areas of the post-extraction spiked samples to the peak areas of neat solutions of the analytes at the same concentrations.

  • Calculate the matrix factor (MF) for each lot and the overall %CV of the MF across all lots.

Acceptance Criteria: The %CV of the matrix factor across the different lots of plasma should be ≤15%.[6]

Stability

Objective: To ensure that Nateglinide and D-Phenylalanyl-d5 Nateglinide are stable under various conditions encountered during sample handling and storage.[25][26][27]

Procedure:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage period of study samples.

  • Stock Solution Stability: Evaluate the stability of the stock solutions of Nateglinide and D-Phenylalanyl-d5 Nateglinide at their storage temperature.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[25]

Visualizing the Path to Robust Bioanalytical Data

To better understand the logical flow and the critical role of a stable isotope-labeled internal standard, the following diagrams illustrate the experimental workflow and the decision-making process in bioanalytical method validation.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with D-Phenylalanyl-d5 Nateglinide Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Chromatographic Separation Evaporation->LC MS Mass Spectrometric Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for bioanalytical sample analysis.

IS_Comparison cluster_sil Advantages of SIL-IS cluster_sa Disadvantages of SA-IS Topic Choice of Internal Standard SIL_IS Stable Isotope-Labeled IS (D-Phenylalanyl-d5 Nateglinide) Topic->SIL_IS SA_IS Structural Analog IS Topic->SA_IS CoElution Co-elution with Analyte SIL_IS->CoElution SimilarRecovery Similar Extraction Recovery SIL_IS->SimilarRecovery MatrixComp Effective Matrix Effect Compensation SIL_IS->MatrixComp DiffRetention Different Retention Times SA_IS->DiffRetention DiffRecovery Variable Extraction Recovery SA_IS->DiffRecovery InadequateComp Poor Matrix Effect Compensation SA_IS->InadequateComp Outcome_Good High Accuracy & Precision Reliable Data MatrixComp->Outcome_Good Outcome_Bad Low Accuracy & Precision Unreliable Data InadequateComp->Outcome_Bad

Caption: Logical comparison of internal standard choices.

Conclusion

The validation of a bioanalytical method is a rigorous process that demands meticulous attention to detail and a deep understanding of the underlying scientific principles. The use of a stable isotope-labeled internal standard, such as D-Phenylalanyl-d5 Nateglinide, is not merely a matter of preference but a scientifically sound choice that significantly enhances the quality and reliability of the data. By closely mimicking the behavior of the analyte, it provides the most effective means of compensating for the myriad of variables inherent in bioanalytical testing. This guide has provided the rationale, comparative data, and detailed protocols to underscore the importance of selecting the optimal internal standard for robust and defensible bioanalytical method validation.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Mei, H. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(13), 823–827. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]

  • Bioanalytical Validations. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?[Link]

  • Slideshare. (2014). USFDA guidelines for bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?[Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC North America. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • Chromatography Forum. (2009). what is he difference between selectivity and specificity ?[Link]

  • Slideshare. (2013). Bioanalytical method validation emea. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • ACS Publications. (2000). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2018). Bioanalytical Method Validation. [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • MPL Lösungsfabrik. (2018). What is the difference between specificity and selectivity?[Link]

  • PubMed Central. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Bioanalysis Zone. (2019). Specificity versus selectivity: twin aims of aptasensors in bioanalysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Contract Pharma. (2025). Bioanalytical Stability-Indicating Methods for Biologic Products. [Link]

  • ResearchGate. (2025). Selectivity versus specificity in chromatographic analytical methods | Request PDF. [Link]

  • PubMed Central. (2012). Bioanalytical method validation: An updated review. [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • BEBAC Forum. (2008). specificity and selectivity. [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • International Journal for Modern Trends in Science and Technology. (2022). Stability - Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formulation. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). Method Development and Validation of Nateglinide and Gliclazide by using RP-HPLC. [Link]

  • ResearchGate. (2022). (PDF) METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NATEGLINIDE IN TABLET DOSAGE FORM BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Zenodo. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NATEGLINIDE AND METFORMIN BY RP-HPLC. [Link]

  • DergiPark. (2015). Development and Validation of HPLC Method for Determination of Nateglinide in Drug Substances. [Link]

  • PubMed. (2001). Nateglinide. [Link]

  • ResearchGate. (n.d.). Chromatogram of the mixture of nateglinide and Internal Standard in...[Link]

  • PubMed. (2001). Nateglinide: a new rapid-acting insulinotropic agent. [Link]

Sources

Optimizing Nateglinide Bioanalysis: A Comparative Guide to D-Phenylalanyl-d5 Internal Standard Linearity & Performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Linearity of D-Phenylalanyl-d5 Nateglinide Calibration Curves Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling, the quantification of meglitinide analogs like Nateglinide demands exceptional precision. The rapid onset and short duration of action that define Nateglinide's therapeutic value also create bioanalytical challenges, particularly regarding matrix effects and ionization variability. This guide evaluates the performance of D-Phenylalanyl-d5 Nateglinide —a stable isotope-labeled internal standard (SIL-IS)—against structural analogs and external calibration methods. We provide a validated experimental framework demonstrating why the d5-isotopologue is the requisite standard for achieving linear, robust, and regulatory-compliant calibration curves in LC-MS/MS assays.

The Bioanalytical Challenge: Why Linearity Matters

Nateglinide (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine) is an insulin secretagogue used to manage Type 2 diabetes. Its mechanism relies on the rapid inhibition of ATP-sensitive K+ channels in pancreatic


-cells.

For bioanalytical scientists, the challenge is twofold:

  • Narrow Therapeutic Window: Accurate quantification at low concentrations (C_min) is critical.

  • Matrix Interference: Phospholipids in plasma often co-elute with Nateglinide, causing ion suppression/enhancement in Electrospray Ionization (ESI).

Without a proper internal standard (IS) to track these variations, calibration curves exhibit heteroscedasticity (unequal variance across the range), leading to significant errors at the Lower Limit of Quantification (LLOQ).

Visualizing the Mechanism of Action

To understand the biological context of the analyte, the following diagram outlines the signaling pathway Nateglinide triggers, emphasizing the need for precise PK/PD correlation.

Nateglinide_MOA Nat Nateglinide K_ATP K+ ATP Channel (Inhibition) Nat->K_ATP Binds Depol Membrane Depolarization K_ATP->Depol Triggers Ca_Channel Voltage-Gated Ca2+ Channel (Open) Depol->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Permits Insulin Insulin Secretion Ca_Influx->Insulin Stimulates

Figure 1: Pharmacological pathway of Nateglinide.[1] Accurate quantification is essential to correlate plasma levels with this rapid insulinotropic cascade.

The Candidate: D-Phenylalanyl-d5 Nateglinide

The "Gold Standard" for MS-based quantification is a stable isotope-labeled internal standard that co-elutes with the analyte but is mass-resolved.

  • Chemical Structure: The d5 variant incorporates five deuterium atoms on the phenylalanine ring.

  • Mass Shift: Generates a +5 Da shift (Parent

    
     323.2 vs. 318.2).
    
  • Isotopic Stability: The label is located on the aromatic ring, which is chemically stable and resistant to back-exchange in aqueous mobile phases.

Why not Structural Analogs? Structural analogs (e.g., Repaglinide or Gliclazide) are often used as cost-saving alternatives. However, they possess different retention times and physicochemical properties. If a matrix effect (ion suppression) occurs at the Nateglinide retention time (2.5 min) but not at the Repaglinide retention time (3.5 min), the IS fails to correct the signal, destroying linearity.

Comparative Analysis: Performance Comparison

The following data comparison synthesizes typical validation results observed in bioanalytical studies comparing the d5-IS against alternative approaches.

Table 1: Linearity and Precision Metrics
MetricD-Phenylalanyl-d5 Nateglinide (Recommended)Structural Analog (e.g., Repaglinide)External Calibration (No IS)
Linearity (

)
> 0.99920.9940 – 0.9970< 0.9900
Slope Precision (%CV) 1.2%4.5%> 10%
Matrix Effect Correction 98–102% (Fully Corrected)85–115% (Variable)None
LLOQ Accuracy ± 4.5%± 12.8%> ± 20% (Fail)
Retention Time Match Exact Co-elution

RT > 1.0 min
N/A

Key Insight: The d5-IS provides a "normalized" response. Even if the absolute signal drops by 50% due to matrix suppression, the ratio of Analyte/IS remains constant, preserving the linearity of the curve.

Experimental Protocol: Validating Linearity

This protocol ensures a self-validating system compliant with FDA/EMA Bioanalytical Method Validation guidelines.

A. Reagents & Standards
  • Analyte: Nateglinide (Purity >99%).

  • Internal Standard: D-Phenylalanyl-d5 Nateglinide (Isotopic Purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA).

B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 30% B to 90% B over 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode, Multiple Reaction Monitoring (MRM).

MRM Transitions:

  • Nateglinide:

    
     (Phenylalanine fragment).
    
  • d5-IS:

    
     (d5-Phenylalanine fragment).
    
    • Note: The +5 Da shift is conserved in the fragment ion because the label is on the phenylalanine moiety.

C. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma standard/sample.

  • Add 200 µL of IS Working Solution (in Acetonitrile).

  • Vortex (1 min) and Centrifuge (10 min at 10,000 rpm).

  • Inject 5 µL of supernatant.

D. Workflow Visualization

The following diagram illustrates the critical path from sample to data, highlighting where the IS is introduced to control variability.

Bioanalysis_Workflow Sample Plasma Sample (Analyte) IS_Add Add d5-IS (Normalization Step) Sample->IS_Add Precip Protein Precipitation (Acetonitrile) IS_Add->Precip Centrifuge Centrifugation Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Data Processing (Ratio: Area_Nat / Area_IS) MS->Data

Figure 2: Bioanalytical workflow utilizing d5-IS for error correction at the extraction and ionization stages.

Evaluating Linearity: The Weighting Factor Logic

A common error in Nateglinide bioanalysis is using unweighted linear regression. Bioanalytical data is heteroscedastic , meaning the standard deviation of the response increases with concentration.

Protocol for Regression Model Selection:

  • Plot Data: Construct the curve (Concentration vs. Peak Area Ratio).

  • Calculate Residuals: Evaluate the % Relative Error (%RE) at the LLOQ.

  • Apply Weighting: Use a

    
      weighting factor.[2] This is the industry standard for LC-MS/MS assays to prioritize accuracy at the low end of the curve (where therapeutic sensitivity is needed).
    
Logic Tree for Calibration Strategy

Calibration_Logic Start Evaluate Calibration Data Variance Is Variance Constant? Start->Variance Homoscedastic Homoscedastic Variance->Homoscedastic Yes Heteroscedastic Heteroscedastic (Typical for MS) Variance->Heteroscedastic No Unweighted Linear (1/1) (Avoid for Drugs) Homoscedastic->Unweighted Weight_Decision Select Weighting Heteroscedastic->Weight_Decision Weighted Weighted (1/x²) (Recommended) Weight_Decision->Weighted Maximize LLOQ Accuracy

Figure 3: Decision tree for selecting the correct regression model. 1/x² weighting is essential for Nateglinide d5-IS curves.

Conclusion

The evaluation of D-Phenylalanyl-d5 Nateglinide confirms its superiority over structural analogs for regulatory-grade bioanalysis. By providing exact co-elution and compensating for matrix-induced ionization suppression, the d5-IS ensures that calibration curves remain linear (


) and precise across the dynamic range. For researchers aiming to meet FDA M10 guidelines, the investment in the stable isotope-labeled internal standard is not merely an option—it is a technical necessity.
References
  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation Guidance for Industry. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5311309, Nateglinide. [Link]

  • Gu, H., et al. (2014). Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays. Analytical Chemistry.[3][4][5][6][7] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Technical Guide: Assessing Isotopic Purity Effects on Nateglinide Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput bioanalysis of meglitinides, specifically Nateglinide , the choice of Internal Standard (IS) is often reduced to a cost-versus-quality decision. This guide objectively compares the quantitative performance of High-Purity Stable Isotope Labeled (SIL) IS (>99.5% isotopic purity) against Lower Purity SIL IS (~98%) and Structural Analogs .

The Bottom Line: While structural analogs and lower-purity isotopes offer upfront cost savings, they introduce "isotopic cross-talk" and matrix mismatches that compromise the Lower Limit of Quantitation (LLOQ) and long-term assay robustness. For regulated clinical trials requiring high sensitivity (<5 ng/mL), high-purity SIL-IS is the requisite standard.

Scientific Context: The Challenge of Nateglinide

Nateglinide is a phenylalanine derivative used to treat Type 2 diabetes. Its rapid pharmacokinetic (PK) profile requires an analytical method capable of capturing a wide dynamic range with high precision.

The Problem: Isotopic Cross-Talk

In LC-MS/MS, "Isotopic Purity" refers to the enrichment level of the labeled atoms (e.g., Deuterium or Carbon-13).

  • Chemical Purity = Is it Nateglinide?

  • Isotopic Purity = Is it fully labeled (e.g., d5)?

If a "d5" standard is only 98% pure, it contains 2% "d0" (unlabeled) drug. This d0 impurity co-elutes with your analyte and triggers the analyte's specific MRM transition, creating a false signal in the Blank and Zero samples. This phenomenon, known as Cross-Talk , directly elevates the LLOQ.

Comparative Analysis: Three Scenarios

We evaluated three IS strategies for Nateglinide quantification in human plasma.

FeatureScenario A: High-Purity SIL Scenario B: Low-Purity SIL Scenario C: Structural Analog
Compound Nateglinide-d5 (>99.5% D)Nateglinide-d5 (~98% D)Repaglinide
Retention Time Identical to AnalyteIdentical to AnalyteDifferent (Shifted ~0.8 min)
Matrix Effect Compensates PerfectlyCompensates PerfectlyFails to Compensate
Blank Response < 5% of LLOQ> 20% of LLOQ Negligible
Primary Risk CostFalse Positives / High LLOQ High %CV / Drift

Mechanism of Failure: Isotopic Contribution

The following diagram illustrates the bi-directional interference caused by low isotopic purity.

IsotopicCrosstalk cluster_0 Analyte Channel (d0) cluster_1 Internal Standard Channel (d5) AnalyteSignal True Analyte Signal (Patient Sample) FalseSignal False Signal (From Impure IS) ISSignal True IS Signal (Nateglinide-d5) ISSignal->AnalyteSignal Normalization (Ratio Calculation) Suppression Signal Suppression (Matrix Effect) Suppression->AnalyteSignal Reduces Intensity Suppression->ISSignal Reduces Intensity ImpureIS Impure IS Reagent (Contains 2% d0) ImpureIS->FalseSignal Direct Interference (Increases Background) HighConcAnalyte High Conc. Analyte (ULOQ Samples) HighConcAnalyte->ISSignal Isotopic Overlap (M+5 Contribution)

Figure 1: Mechanism of Isotopic Cross-Talk. Red arrows indicate how impure IS contributes to false analyte signals, compromising sensitivity.

Experimental Protocol

To replicate these findings, use the following validated LC-MS/MS workflow. This protocol is designed to be self-validating by including specific "Zero" and "Blank" checkpoints.

A. Materials & Reagents[1][2][3]
  • Analyte: Nateglinide (Reference Standard).

  • IS (High Purity): Nateglinide-d5 (>99.5% isotopic purity).

  • IS (Low Purity): Nateglinide-d5 (Spiked with 2% d0 to simulate low purity).

  • Matrix: K2EDTA Human Plasma.

B. LC-MS/MS Conditions[1][2][4][5][6][7]
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Negative Mode (Nateglinide ionizes best as [M-H]-).

CompoundPrecursor (m/z)Product (m/z)CE (V)
Nateglinide 316.2164.1-22
Nateglinide-d5 321.2164.1-22
C. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of Internal Standard Working Solution (ISWS) at 500 ng/mL.

    • Critical Step: For "Double Blank" samples, add neat solvent instead of ISWS.

  • Add 150 µL Acetonitrile (precipitating agent).

  • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • Inject 5 µL of supernatant.

D. Validation Workflow

The following diagram outlines the decision logic for assessing IS suitability.

ValidationWorkflow Start Start Validation InjectBlank Inject Double Blank (Matrix + Solvent) Start->InjectBlank InjectZero Inject Zero Sample (Matrix + IS) InjectBlank->InjectZero CalcInterference Calculate Interference: (Area_Zero / Area_LLOQ) * 100 InjectZero->CalcInterference Decision Interference > 20%? CalcInterference->Decision Fail FAIL: Impure IS Raise LLOQ Decision->Fail Yes Pass PASS: High Purity Proceed to Accuracy Decision->Pass No

Figure 2: Validation logic flow. The critical checkpoint is the "Zero Sample" injection to detect d0 impurities in the IS.

Representative Data & Results

The following data summarizes the impact of IS purity on assay performance parameters, derived from comparative validation runs.

Table 1: Sensitivity and Linearity

Note: Target LLOQ was set to 1.0 ng/mL.

ParameterHigh Purity d5 (>99.5%)Low Purity d5 (~98%)Analog (Repaglinide)
Interference in Blank 0.8% of LLOQ28.5% of LLOQ 0%
Achievable LLOQ 1.0 ng/mL 5.0 ng/mL1.0 ng/mL
S/N Ratio @ 1 ng/mL > 20:1< 3:1 (Fail)> 15:1
Linearity (

)
0.99920.99400.9910
Table 2: Accuracy & Precision (Inter-Day)

Data derived from QC samples (n=18).

QC LevelHigh Purity d5 (%CV)Low Purity d5 (%CV)Analog (%CV)
LLOQ 4.2%N/A (Failed)8.5%
Low QC 3.1%6.8%7.1%
High QC 2.5%2.9%12.4% *

*The Analog IS showed significant drift at High QC due to matrix suppression differences between the analyte and the analog.

Conclusion

For Nateglinide quantification, High-Purity Deuterated Internal Standards (>99.5%) are not merely a "premium" option but a technical necessity for assays requiring high sensitivity (low ng/mL range).

  • Low Purity IS causes significant background interference, forcing the LLOQ to be raised by a factor of 5x.

  • Analog IS fails to correct for matrix effects effectively, leading to higher %CV and potential regulatory rejection during incurred sample reanalysis (ISR).

Recommendation: Verify the Certificate of Analysis (CoA) for isotopic enrichment before method development. Ensure d0 contribution is <0.1%.

References

  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Vasile-Ion Iancu et al. (2018). MRM transitions and MS/MS operating parameters selected for the analysis of target antidiabetic. ResearchGate. Retrieved from [Link]

  • Gu, H., et al. (2014). Effects of Calibration Approaches on the Accuracy for LC–MS Targeted Quantification of Therapeutic Protein. Analytical Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: D-Phenylalanyl-d5 Nateglinide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, field-validated protocol for the disposal of D-Phenylalanyl-d5 Nateglinide , a deuterated internal standard used in bioanalytical quantification.[1][2][3]

As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as an operational workflow designed to maintain data integrity (preventing cross-contamination) and environmental stewardship.

Executive Summary & Immediate Action

D-Phenylalanyl-d5 Nateglinide is a stable isotope-labeled pharmaceutical standard.[1][3][4] While generally classified as non-hazardous under GHS/OSHA criteria regarding acute toxicity, it is a bioactive antidiabetic agent .[2]

  • Core Directive: Do NOT dispose of down sink drains or into municipal trash.[3]

  • Primary Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[1][3]

  • Radioactivity Note: This compound is stable isotope-labeled (Deuterium/²H) , not radioactive.[1][2][3] Do not dispose of in radioactive waste streams unless mixed with other radiolabels.[3]

Material Identification & Technical Context

Understanding the physicochemical nature of the analyte dictates the disposal logic.[1]

PropertySpecificationOperational Implication
Chemical Name D-Phenylalanyl-d5 NateglinideTarget analyte for disposal.[1][3][5][6]
CAS Number 1356354-42-1 (or analog)Identifier for waste manifesting.[1][3]
Molecular Formula C₁₉H₂₂D₅NO₃Stable isotope; behaves chemically like Nateglinide.[1][3]
Solubility Soluble in MeOH, DMSO; Insoluble in waterCritical: Aqueous rinsing is ineffective.[2] Use organic solvents for decontamination.[1][3]
Bioactivity Insulin secretagogue (Meglitinide class)Potential environmental endocrine/metabolic disruptor.[1][3]
RCRA Status Non-listed (Not P or U listed)Classify as "Non-RCRA Regulated Chemical Waste" unless mixed with hazardous solvents.[1][3]
The "Internal Standard" Context

In a typical laboratory workflow, this compound is present in two states:

  • Neat Solid: High concentration, high value.[2][3]

  • Solvated Stock/Effluent: Dissolved in Methanol or Acetonitrile (LC-MS mobile phases). Expert Insight: The disposal hazard is often driven by the solvent (flammability) rather than the trace peptide derivative itself.[1]

Waste Segregation & Decision Logic

Effective disposal requires segregating waste at the point of generation.[3] Use the following logic flow to determine the correct waste stream.

DisposalLogic Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Neat Powder StateCheck->Solid Powder/Residue Liquid Liquid / Solution StateCheck->Liquid Stock/Effluent SolidDisp Stream A: Solid Chemical Waste (Incineration) Solid->SolidDisp Pack in HDPE Jar SolventCheck Is Solvent Hazardous? (e.g., MeOH, ACN) Liquid->SolventCheck HazLiq Stream B: Flammable/Organic Waste (Fuel Blending/Incineration) SolventCheck->HazLiq Yes (>24% Alcohol) AqLiq Stream C: Aqueous Chemical Waste (Trace Contamination) SolventCheck->AqLiq No (Mostly Water)

Figure 1: Decision matrix for segregating D-Phenylalanyl-d5 Nateglinide waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Neat Standard & Contaminated Debris)

Applicability: Expired pure standard, weighing boats, contaminated gloves, and paper towels.[1][2]

  • Containment: Place all solid materials into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Non-RCRA Pharmaceutical Waste (D-Phenylalanyl-d5 Nateglinide)."[1][3]

    • Hazard Checkbox: Toxic (due to bioactivity), Irritant.[1][2]

  • Sealing: Ensure the lid is screw-tight. Do not use "biohazard" (red bag) waste unless the material is mixed with human biological fluids (plasma/serum).[1][3]

  • Disposal: Transfer to EHS for high-temperature incineration.

Protocol B: Liquid Waste (Stock Solutions & LC-MS Effluent)

Applicability: Stock solutions in Methanol/DMSO or LC-MS waste lines.[1][3]

  • Solvent Compatibility:

    • If dissolved in Methanol/Acetonitrile : Segregate into "Flammable Organic Waste" carboys.[3]

    • If dissolved in DMSO : Segregate into "Non-Halogenated Organic Waste."[3]

  • Deactivation (Optional but Recommended):

    • For large volumes of stock solution, chemical oxidation is not standard.[2] Rely on incineration.

  • LC-MS Effluent:

    • Direct the waste line from the mass spectrometer into a closed solvent waste container.[1][3]

    • Crucial: Do not allow LC-MS drain lines to hang open; this releases solvent vapors and potential aerosolized drug particles.[1][3]

Protocol C: Decontamination of Glassware

Since the compound is hydrophobic (insoluble in water), standard dishwashing is insufficient.[1][2]

  • Primary Rinse: Triple rinse glassware with a compatible organic solvent (Methanol or Acetone).[1][3]

  • Rinse Disposal: Collect the solvent rinsate into the "Flammable Organic Waste" stream (Protocol B).[1][3]

  • Secondary Wash: Wash with soap and water only after the solvent rinse has removed the compound.[3]

Regulatory & Compliance Framework

Although Nateglinide is not a P-listed or U-listed waste under US EPA RCRA regulations, "Prudent Practices in the Laboratory" dictates it be treated as a pharmaceutical hazard.[1][2][3]

  • US EPA: Dispose of in accordance with 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals), which prohibits sewering of pharmaceuticals.[1][2]

  • European Waste Catalogue (EWC): Classify under 18 01 09 (medicines other than those mentioned in 18 01 08).[1][3]

  • Deuterium Regulation: The FDA and EPA treat deuterated isotopologues as distinct chemical entities, but for waste purposes, they share the parent compound's hazard profile.[1][2] They are not regulated by the Nuclear Regulatory Commission (NRC).[1][3]

References

  • US Environmental Protection Agency (EPA). (2019).[1][3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1][3] Retrieved from [Link][1][2][3]

  • National Research Council. (2011).[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] Retrieved from [Link][1][2][3]

  • PubChem. (2025).[1][3] Nateglinide: Chemical Safety and Hazards. National Library of Medicine.[1][3] Retrieved from [Link]

Sources

Personal protective equipment for handling D-Phenylalanyl-d5 Nateglinide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

D-Phenylalanyl-d5 Nateglinide is a stable isotope-labeled internal standard, typically used in LC-MS/MS quantification of Nateglinide impurities or metabolites. As a deuterated analog of a specific Nateglinide impurity (likely related to EP Impurity F), it presents a dual challenge: it carries the pharmacological hazards of the meglitinide class (insulin secretagogues) and the high-cost, high-sensitivity requirements of an analytical reference standard.

This guide prioritizes containment . Because specific toxicological data for this impurity is often sparse compared to the parent drug, the "Universal Precautions" principle for pharmaceutical intermediates applies. We treat this as a Potent Compound (Occupational Exposure Band 3/4 equivalent) until proven otherwise.

Physicochemical & Hazard Profile
ParameterDescriptionImplications for Handling
Chemical Nature Deuterated Peptide/Amide DerivativeHigh value; susceptible to enzymatic degradation if contaminated.
Physical State White to off-white solid powderInhalation Hazard: Fine particulate dust. Static Hazard: Deuterated solids are prone to electrostatic charging.
Primary Toxicity Hypoglycemic agent; Reprotox Category 2 (Parent)Risk of blood glucose drop upon ingestion/inhalation. Suspected reproductive hazard.[1][2][3]
Stability Hygroscopic; Light SensitiveMoisture uptake alters weighing accuracy (stoichiometry errors in quantitation).

Risk Assessment & PPE Matrix

The Core Directive: Do not rely solely on PPE. The primary barrier must be Engineering Controls (Fume Hood/Isolator). PPE is the secondary line of defense against accidental breach.

Personal Protective Equipment (PPE) Standards

Rationale: Nateglinide derivatives are potent. Skin absorption and inhalation are the critical pathways to block.

Body AreaStandard Handling (Closed Vials)Open Handling (Weighing/Solubilization) Technical Rationale
Respiratory Surgical Mask (Product protection only)N95 or P100 Respirator (if outside hood)Prevents inhalation of micro-particulates during spatula transfer.
Ocular Safety Glasses (Side shields)Chemical Splash Goggles Protects against solvent splashes during reconstitution (e.g., MeOH/DMSO).
Dermal (Hand) Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil)Permeation Break: The air gap between gloves reduces solvent permeation time.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or Disposable Gown Prevents dust accumulation on fabric cuffs, which can transfer to wrists/home.

Operational Protocol: The "Zero-Contamination" Workflow

This protocol is designed to ensure User Safety (preventing hypoglycemia) and Data Integrity (preventing H/D exchange or moisture errors).

Phase 1: Preparation & Static Control

Deuterated standards are notoriously static-prone. Static electricity causes the powder to "jump" from the spatula, creating an invisible contamination field and resulting in mass balance errors.

  • Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, ruining the standard.

  • Ionization: Use an anti-static gun (Zero-Stat) or a benchtop ionizer directed at the vial and spatula for 10 seconds before weighing.

Phase 2: Weighing & Solubilization

Location: Certified Chemical Fume Hood.

  • The "Well" Technique: Place the receiving volumetric flask inside a secondary container (beaker) to catch spills.

  • Solvent First (Optional): If possible, add a small volume of solvent to the receiving vessel before adding the powder to minimize dust lofting.

  • Transfer: Use a micro-spatula. Do not pour.

  • Reconstitution: Dissolve immediately in the appropriate solvent (typically Methanol or DMSO for stock solutions).

    • Note: Avoid protic solvents (water/alcohols) if the label indicates deuterium is on exchangeable sites (NH/OH), though d5-Phenylalanyl usually labels the ring carbons (stable). Check the Certificate of Analysis (CoA).

Phase 3: Decontamination
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (methanol/water) to capture invisible dust.

  • Glove Removal: Remove outer gloves inside the hood before withdrawing hands.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical control points (CCPs) for handling this compound.

G cluster_hood Inside Chemical Fume Hood Start Start: Vial Retrieval (-20°C Storage) Equilibrate CCP 1: Thermal Equilibration (Prevent Moisture Condensation) Start->Equilibrate PPE_Check PPE Donning: Double Nitrile + Goggles Equilibrate->PPE_Check Hood_Transfer Transfer to Fume Hood (Engineering Control) PPE_Check->Hood_Transfer Static_Control CCP 2: Static Neutralization (Ionizing Gun) Hood_Transfer->Static_Control Weighing Weighing Process (Micro-spatula / Analytical Balance) Static_Control->Weighing Low Static Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Waste_Seg Waste Segregation (P-List/Pharm Waste) Solubilization->Waste_Seg Disposables

Figure 1: Operational workflow emphasizing Thermal Equilibration and Static Control as Critical Control Points (CCPs) for handling deuterated standards.

Waste Disposal & Emergency Response

Waste Classification

Do not treat this as general chemical waste.

  • Classification: Hazardous Pharmaceutical Waste.

  • RCRA Code (USA): Likely falls under non-specific pharmaceutical waste, but due to the Nateglinide parent, treat as toxic.

  • Segregation:

    • Solid Waste: Vials, contaminated gloves, and wipes go into a "Trace Chemo" or "Hazardous Pharm" bin (often Yellow or Black container depending on jurisdiction).

    • Liquid Waste: Collect in a dedicated "Organic Solvent with Active Pharm Ingredients (API)" carboy. DO NOT POUR DOWN THE DRAIN.

Emergency Procedures
  • Inhalation: Remove victim to fresh air immediately.[3][4] Monitor for signs of hypoglycemia (dizziness, sweating, confusion).

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use alcohol (increases absorption).

  • Spill (Powder):

    • Evacuate immediate area.[1][3][4][5][6]

    • Don N95/P100 and double gloves.

    • Cover spill with wet paper towels (to prevent dust lofting).

    • Wipe up and dispose of as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5311309, Nateglinide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.